molecular formula C19H20O5 B1198630 Selinidin

Selinidin

Cat. No.: B1198630
M. Wt: 328.4 g/mol
InChI Key: RRHCDWLSHIIIIT-NVWZYQMFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Selinidin is a naturally occurring compound characterized by a dihydropyranocoumarin framework with the molecular formula C19H20O5 and a molecular weight of 328.4 g/mol . Its complex molecular architecture, defined by IUPAC nomenclature as (8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) 2-methylbut-2-enoate, features a rigid tricyclic core that contributes to its biological activity . The compound is supplied as an oil and should be stored refrigerated at 2-8°C . In scientific research, this compound has demonstrated significant biological properties. Studies indicate it can suppress IgE-mediated mast cell activation, a crucial pathway in allergic responses . Its specific mechanism of action involves inhibiting the release of beta-hexosaminidase, the synthesis of leukotriene C4, and the production of tumor necrosis factor-alpha, without interfering with IgE-Fc epsilonRI binding . This multi-target inhibition of the Fc epsilonRI-mediated signaling pathway suggests a potential research value for investigating the prevention of allergic inflammation. Applications: • Research into mechanisms of mast cell activation and allergic inflammation • Study of Fc epsilonRI-mediated signaling pathways Notice: This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

IUPAC Name

[(9R)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C19H20O5/c1-5-11(2)18(21)22-15-10-13-14(24-19(15,3)4)8-6-12-7-9-16(20)23-17(12)13/h5-9,15H,10H2,1-4H3/b11-5-/t15-/m1/s1

InChI Key

RRHCDWLSHIIIIT-NVWZYQMFSA-N

SMILES

CC=C(C)C(=O)OC1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C

Canonical SMILES

CC=C(C)C(=O)OC1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C

Synonyms

selinidin

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Coumarin: A Technical Guide to the Discovery and Natural Provenance of Selinidin

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of Selinidin, a naturally occurring angular pyranocoumarin. Addressed to researchers, scientists, and professionals in drug development, this document delineates the historical context of this compound's discovery, its primary botanical sources, and the intricate methodologies for its extraction, isolation, and characterization. We will delve into the causality behind the experimental choices, offering a robust framework for understanding and replicating the isolation of this intriguing phytochemical.

Introduction: The Rise of a Phytochemical

The mid-20th century was a fervent period for natural product chemistry, with researchers meticulously cataloging the vast chemical diversity of the plant kingdom. It was within this context of bioprospecting that a new coumarin, this compound, was first brought to light. Its discovery was not a singular event but a culmination of systematic phytochemical investigation into traditional medicinal flora, specifically within the Apiaceae family, which is renowned for its rich production of coumarins and other bioactive secondary metabolites.

Part 1: Discovery and Structural Elucidation

The discovery of this compound is credited to the pioneering work of Indian chemists T. R. Seshadri and M. S. Sood in the mid-1960s. Their research focused on the chemical constituents of Selinum vaginatum, a plant used in traditional Indian medicine. Their investigations of the petroleum ether extract of the plant's roots led to the isolation of several coumarins, including the then-novel this compound.

The structure of this new compound was established through a combination of classical chemical degradation techniques and the spectroscopic methods of the era, such as UV and IR spectroscopy. Later analyses by modern techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), have since confirmed the structure proposed by Seshadri and Sood. This compound is chemically identified as [(9S)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate.[1]

The initial structural work laid the foundation for understanding its unique angular pyranocoumarin skeleton, distinguishing it from the more common linear furanocoumarins also found in the Apiaceae family.

Part 2: Natural Sources and Botanical Distribution

This compound is not a ubiquitously distributed natural product. Its presence is primarily documented in a select few species within the Apiaceae family.

Primary Natural Source:

The principal and most well-documented source of this compound is the roots of Selinum vaginatum C.B. Clarke .[2][3][4] This perennial herb is native to the Himalayan regions of India, China, and Nepal, where it grows at high altitudes.[5] In traditional systems of medicine, various parts of this plant have been used to treat a range of ailments, including neurological disorders.[3][6] The roots are particularly rich in a variety of coumarins and essential oils.[2][4]

Other Potential Sources:

While Selinum vaginatum remains the most definitive source, the PubChem database indicates that this compound or structurally similar compounds have been reported in other plants, such as Prionosciadium thapsoides and Niphogeton ternata, also members of the Apiaceae family.[1] This suggests a potential, albeit less explored, wider distribution within this plant family.

CompoundPrimary Natural SourcePlant FamilyGeographic Distribution
This compound Selinum vaginatum (Roots)ApiaceaeHimalayan Region (India, Nepal, China)

Part 3: Experimental Protocols for Isolation and Purification

The isolation of this compound hinges on its chemical properties as a moderately non-polar coumarin. The following protocol is a comprehensive, self-validating workflow synthesized from established methods for coumarin isolation from petroleum ether extracts.

Logical Framework for the Isolation Strategy

The choice of a non-polar solvent like petroleum ether for the initial extraction is a critical first step. This is because this compound, being an esterified coumarin, exhibits limited polarity and is thus more soluble in non-polar organic solvents. This initial extraction selectively enriches the crude extract with less polar compounds, including this compound, while leaving behind highly polar constituents like sugars and glycosides in the plant matrix. Subsequent purification relies on the principles of adsorption chromatography, where compounds are separated based on their differential affinities for a polar stationary phase (silica gel) and a mobile phase of varying polarity.

Selinidin_Isolation_Workflow Start Dried & Powdered Roots of Selinum vaginatum Soxhlet Soxhlet Extraction (Petroleum Ether) Start->Soxhlet Concentration1 Rotary Evaporation Soxhlet->Concentration1 Crude_Extract Crude Petroleum Ether Extract Concentration1->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Monitoring Fraction_Collection->TLC_Analysis Analyze Fractions Pooling Pooling of this compound-rich Fractions TLC_Analysis->Pooling Identify & Combine Concentration2 Rotary Evaporation Pooling->Concentration2 Crystallization Recrystallization (Acetone/Petroleum Ether) Concentration2->Crystallization Pure_this compound Pure Crystalline this compound Crystallization->Pure_this compound

Caption: Workflow for the isolation and purification of this compound.

Step-by-Step Methodology

1. Preparation of Plant Material:

  • Air-dry the roots of Selinum vaginatum in the shade to preserve the chemical integrity of the constituents.

  • Grind the dried roots into a coarse powder to increase the surface area for efficient solvent extraction.

2. Soxhlet Extraction:

  • Pack the powdered root material (approx. 500 g) into a cellulose thimble and place it in a Soxhlet extractor.

  • Extract the powder with petroleum ether (60-80 °C boiling range, 2.5 L) for approximately 48-72 hours.[4] The continuous cycling of the warm solvent ensures exhaustive extraction of the target non-polar compounds.

  • After extraction, concentrate the petroleum ether extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45 °C to yield a dark, viscous residue.

3. Silica Gel Column Chromatography:

  • Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in petroleum ether and pack it into a glass column (e.g., 5 cm diameter, 100 cm length) to a height of about 70 cm. This "wet packing" method helps to avoid air bubbles and channels in the stationary phase, which would otherwise compromise the separation efficiency.

  • Sample Loading: Adsorb the crude extract onto a small amount of silica gel (1:2 ratio of extract to silica) and allow the solvent to evaporate completely. Carefully layer the resulting dry powder on top of the packed column. This dry-loading technique ensures that the sample is introduced as a narrow, uniform band, leading to better resolution.

  • Elution: Begin elution with 100% petroleum ether. Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient.[2] A typical gradient might be:

    • Petroleum Ether (100%)

    • Petroleum Ether : Ethyl Acetate (98:2)

    • Petroleum Ether : Ethyl Acetate (95:5)

    • Petroleum Ether : Ethyl Acetate (90:10)

    • Petroleum Ether : Ethyl Acetate (80:20)

  • Collect fractions (e.g., 50 mL each) and monitor them by Thin Layer Chromatography (TLC).

4. Thin Layer Chromatography (TLC) Monitoring:

  • Spot the collected fractions onto silica gel TLC plates.

  • Develop the plates using a mobile phase such as petroleum ether:ethyl acetate (85:15).

  • Visualize the spots under UV light (254 nm and 366 nm). Coumarins typically fluoresce or quench fluorescence.

  • Combine the fractions that show a prominent spot corresponding to the Rf value of this compound.

5. Purification by Crystallization:

  • Pool the this compound-rich fractions and concentrate them to dryness under reduced pressure.

  • Dissolve the resulting residue in a minimal amount of a suitable solvent (e.g., acetone) and then add a non-solvent (e.g., petroleum ether) dropwise until turbidity appears.[7]

  • Allow the solution to stand at a cool temperature (e.g., 4 °C) for 24-48 hours to facilitate the formation of crystals.

  • Collect the crystals by filtration, wash them with cold petroleum ether, and dry them in a desiccator.

Part 4: Physicochemical and Spectroscopic Characterization

The identity and purity of the isolated this compound must be confirmed through rigorous analytical techniques.

PropertyDescription
Molecular Formula C₁₉H₂₀O₅
Molecular Weight 328.4 g/mol [1]
Appearance Crystalline solid
IUPAC Name [(9S)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate[1]
CAS Number 19427-82-8[1]

Spectroscopic Data for Structural Confirmation:

  • UV Spectroscopy: Used to observe the characteristic absorption maxima of the coumarin chromophore.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the lactone carbonyl (C=O) and ester carbonyl groups.

  • ¹H and ¹³C NMR Spectroscopy: Essential for the complete structural elucidation, providing detailed information about the proton and carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation pattern, confirming the molecular formula.

Selinidin_Characterization cluster_spectroscopy Spectroscopic & Spectrometric Analysis Isolated_Compound Isolated Crystalline This compound UV_Vis UV-Vis Spectroscopy Isolated_Compound->UV_Vis IR IR Spectroscopy Isolated_Compound->IR NMR 1H & 13C NMR Isolated_Compound->NMR MS Mass Spectrometry Isolated_Compound->MS Purity Purity Assessment (e.g., HPLC, mp) Isolated_Compound->Purity Structure_Confirmation Structure Confirmed UV_Vis->Structure_Confirmation IR->Structure_Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity->Structure_Confirmation

Caption: Analytical workflow for the characterization of this compound.

Conclusion

This compound stands as a testament to the rich chemical legacy of the Selinum genus. Its discovery and the methods developed for its isolation provide a valuable case study in classical and modern natural product chemistry. This guide offers a comprehensive framework, grounded in scientific principles, for the successful isolation and characterization of this compound. The detailed protocols and the rationale behind them are intended to empower researchers in their quest to explore the biological potential of this and other fascinating phytochemicals.

References

  • Chaudhary, A., et al. (2022). An Overview of Selinum vaginatum – A Medicinal Plant Species: Broad Features, Phytochemical Constituents, and Pharmacological. Asian Pacific Journal of Health Sciences, 9(2), 251-257.
  • Chaudhary, A., et al. (2022). An Overview of Selinum vaginatum -A Medicinal Plant Species: Broad Features, Phytochemical Constituents, and Pharmacological Action. ResearchGate. Available at: [Link]

  • Chaudhary, A., et al. (2022). An Overview of Selinum vaginatum – A Medicinal Plant Species: Broad Features, Phytochemical Constituents, and Pharmacological Action. Asian Pacific Journal of Health Sciences. Available at: [Link]

  • Batra, S., et al. (2020). Status of Selinum spp. L. a Himalayan Medicinal Plant in India: A Review of Its Pharmacology, Phytochemistry and Traditional Uses. PubMed. Available at: [Link]

  • Joshi, D., et al. (2014). Variability in the Essential Oil Composition of Selinum vaginatum C.B. Clarke. (Apiaceae) in North-West Himalaya, India. ResearchGate. Available at: [Link]

  • Joshi, D., et al. (2018). Selinum vaginatum C. B. Clarke: Terpenoid Composition and Antibacterial Activity of Whole Aerial Parts and Root Essential Oil. ResearchGate. Available at: [Link]

  • Seshadri, T. R., Sood, M. S., Handa, K. L., & Vishwapaul. (1967). Chemical components of the roots of Selinum vaginatum—1 : Coumarins of the petroleum ether extract. Tetrahedron, 23(4), 1883-1891.
  • Al-Ani, W. M. K. (n.d.). Isolation of Coumarin. Scribd. Available at: [Link]

  • Głowniak, K., et al. (n.d.). Column Chromatography and Preparative TLC for Isolation and purification of coumarins from of Peucedanum verticillare L. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Locatelli, M., et al. (2021). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. PMC. Available at: [Link]

  • Widad M K Al-Ani, et al. (n.d.). Isolation of Coumarin. Scribd. Available at: [Link]

  • CN104945408A - Coumarin compounds, and preparation method and application thereof. Google Patents.

Sources

Technical Guide: Physicochemical Profiling and Isolation Logic of Selinidin

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical and Chemical Properties of Selinidin Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 19427-82-8) is a bioactive angular pyranocoumarin ester primarily isolated from Angelica keiskei (Ashitaba) and Selinum vaginatum.[1] As a lipophilic calcium channel antagonist, it exhibits significant vasodilatory and antispasmodic properties. This guide provides a rigorous examination of its structural elucidation, physicochemical constants, stability profiles, and isolation methodologies. It is designed to serve as a reference standard for analytical validation and formulation development in pharmaceutical research.

Chemical Identity & Structural Elucidation[2][3]

This compound belongs to the class of angular pyranocoumarins (visnadin-type). Its core structure consists of a coumarin (2H-chromen-2-one) scaffold fused with a dihydropyran ring, substituted at the C-9 position with an angeloyl ester group.

Structural Nomenclature
  • IUPAC Name: [(9S)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate[2]

  • Common Synonyms: Selinidine, Jatamansin (note: historical nomenclature overlap exists; verification via structure is required).

  • Stereochemistry: The C-9 position is chiral. The naturally occurring bioactive form is typically the (9S) enantiomer. The ester side chain possesses (Z) geometry (angelate), which is distinct from its (E) isomer (tiglate).

Visualization of Structural Logic

The following diagram illustrates the biosynthetic connectivity and structural components of this compound.

SelinidinStructure cluster_0 Structural Criticality Coumarin Coumarin Core (2H-chromen-2-one) Pyran Dihydropyran Ring (Angular Fusion) Coumarin->Pyran Fused at C7-C8 This compound This compound (C19H20O5) Coumarin->this compound ChiralCenter C-9 Chiral Center (S-Configuration) Pyran->ChiralCenter Contains Pyran->this compound Angeloyl Angeloyl Group ((Z)-2-methylbut-2-enoate) ChiralCenter->Angeloyl Ester Linkage (O-C=O) Angeloyl->this compound

Figure 1: Structural decomposition of this compound highlighting the angular pyranocoumarin scaffold and the labile angeloyl ester moiety critical for biological activity.

Physicochemical Profile

The following data represents the consensus of experimental values derived from primary isolation literature (Seshadri et al.) and computational chemo-informatics.

Physical Constants Table
PropertyValue / RangeTechnical Notes
Molecular Formula C₁₉H₂₀O₅
Molecular Weight 328.36 g/mol Monoisotopic Mass: 328.1311 Da
Physical State Crystalline SolidTypically white to pale yellow prisms.
Melting Point 97 – 98 °CSharp melting point indicates high purity; broadens with hydrolysis products.
Solubility (Organic) HighSoluble in CHCl₃, MeOH, EtOH, DMSO, Ethyl Acetate.
Solubility (Aqueous) NegligibleLipophilic nature requires co-solvents (e.g., DMSO <0.1%) for bioassays.
LogP (Predicted) 3.7 ± 0.4Indicates high membrane permeability; suitable for CNS/vascular targets.
Optical Rotation [α]²⁵D + High (+)Dextrorotatory in CHCl₃ (Specific value varies by purity, typically > +20°).
UV Absorption λmax ~323 nmCharacteristic of the coumarin chromophore.
Spectroscopic Identification (NMR Diagnostics)
  • ¹H NMR (CDCl₃, 500 MHz):

    • Coumarin Doublets: δ 7.60 (d, J=9.5 Hz, H-4) and δ 6.25 (d, J=9.5 Hz, H-3).

    • Angeloyl Olefin: δ 6.05 (qq, H-3').

    • Ester Methine: δ 6.65 (d, H-9) – Diagnostic shift downfield due to esterification.

    • Gem-dimethyls: Two singlets at δ 1.40–1.50 ppm.

  • ¹³C NMR: Carbonyl signals at ~160.0 (Lactone) and ~167.0 (Ester).

Chemical Reactivity & Stability

Understanding the degradation pathways is critical for handling and storage.

  • Ester Hydrolysis: The angeloyl ester at C-9 is susceptible to hydrolysis under basic conditions or enzymatic action (esterases), yielding This compound (alcohol form) and angelic acid.

    • Precaution: Avoid protic solvents with pH > 8. Store in anhydrous conditions.

  • Photochemical Dimerization: Like most coumarins, this compound is photo-active. Prolonged exposure to UV light (365 nm) in solution can lead to [2+2] cycloaddition dimers.

    • Protocol: All extraction and storage steps should be performed under amber light or in amber glass vials.

  • Isomerization: The (Z)-angeloyl group can isomerize to the thermodynamically more stable (E)-tigloyl form (Tigloylthis compound) under thermal stress or acid catalysis.

Extraction & Isolation Protocol

This protocol is optimized for the isolation of this compound from Angelica keiskei roots or Selinum vaginatum rhizomes. It prioritizes the preservation of the labile ester bond.

Isolation Workflow Diagram

IsolationProtocol RawMaterial Dried Roots (Angelica keiskei / Selinum vaginatum) Extraction Solvent Extraction (MeOH or Petroleum Ether, 24h, RT) RawMaterial->Extraction Maceration Concentration Vacuum Concentration (Rotavap < 40°C) Extraction->Concentration Filter & Evaporate CrudeExtract Crude Extract (Syrupy Residue) Concentration->CrudeExtract Partition Liquid-Liquid Partition (Water vs. Ethyl Acetate) CrudeExtract->Partition Remove polar impurities Chromatography Column Chromatography (Silica Gel 60) Partition->Chromatography Organic Layer Elution Gradient Elution (Hexane -> EtOAc) Chromatography->Elution Fractionation Crystallization Recrystallization (Petroleum Ether / Acetone) Elution->Crystallization This compound Fractions Purethis compound Pure this compound (White Crystals, MP 97-98°C) Crystallization->Purethis compound Final Purification

Figure 2: Step-by-step isolation workflow emphasizing low-temperature handling to prevent ester hydrolysis and isomerization.

Detailed Methodology
  • Extraction: Macerate dried, powdered roots (1 kg) in Petroleum Ether (60-80°C fraction) or Methanol for 48 hours at room temperature. Note: Petroleum ether is more selective for lipophilic coumarins.

  • Fractionation: Concentrate the extract in vacuo (max 40°C). If MeOH was used, suspend residue in water and partition with Ethyl Acetate (3x).

  • Purification: Subject the organic fraction to Silica Gel Column Chromatography. Elute with a gradient of n-Hexane:Ethyl Acetate (starting 95:5). This compound typically elutes in mid-polarity fractions (e.g., 80:20 Hex:EtOAc).

  • Crystallization: Combine pure fractions and recrystallize from a mixture of Petroleum Ether and minimal Acetone/Benzene to yield white prisms.

Biological Interface & Mechanism

This compound is not merely a chemical standard; it is a pharmacological probe.

  • Mechanism of Action: It acts as a Calcium Channel Antagonist .[3][4] It inhibits voltage-gated Ca²⁺ channels (L-type) in vascular smooth muscle cells, preventing calcium influx during depolarization.

  • Therapeutic Implications:

    • Vasodilation:[3][5] Reduction of arterial blood pressure.[3][5]

    • Antispasmodic: Relaxation of intestinal and bronchial smooth muscle.

    • Anti-inflammatory: Inhibition of mast cell degranulation via FcεRI signaling suppression.[2]

References

  • Seshadri, T. R., & Sood, M. S. (1964). Constitution of this compound: A New Coumarin from Selinum vaginatum Clarke. Tetrahedron Letters, 5(45), 3367-3373.

  • Matsuura, M., et al. (2001). IgE-mediated mast cell activation is suppressed by this compound. Biological & Pharmaceutical Bulletin.
  • PubChem Compound Summary. (2024). This compound (CID 668079). National Center for Biotechnology Information.

  • Adnyana, I. K., et al. (2022). Phytochemical Constituents and Pharmacological Actions of Angelica keiskei. Heliyon.
  • ChemicalBook. (2024). This compound Product Properties and Melting Point Data.

Sources

An In-depth Technical Guide to Selinidin: Physicochemical Properties, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selinidin, a naturally occurring angular-type pyranocoumarin, has emerged as a molecule of significant interest within the scientific community. Primarily isolated from plants of the Apiaceae family, this compound exhibits a range of compelling biological activities, most notably its potent anti-inflammatory and anti-allergic properties. This technical guide provides a comprehensive overview of this compound, beginning with its fundamental physicochemical properties, including its CAS number and molecular weight. We will delve into its mechanism of action, particularly its role in modulating signal transduction pathways in immune cells. Furthermore, this guide will explore conceptual frameworks for its synthesis and purification and discuss its potential applications in research and as a lead compound in drug development programs.

Introduction to this compound

This compound is a member of the coumarin family, a class of benzopyrone compounds widely distributed in the plant kingdom.[1] Structurally, it is classified as an angular pyranocoumarin, characterized by a pyran ring fused to the benzo-α-pyrone core. It has been identified in various plant species, including Angelica keiskei, Peucedanum harry-smithii var. subglabrum, and Selinum vaginatum.[1][2] The initial interest in this compound stemmed from its presence in traditional medicinal plants, prompting further investigation into its pharmacological profile. Subsequent research has revealed its significant potential to modulate immune responses, positioning it as a valuable tool for studying inflammatory and allergic diseases and as a promising candidate for therapeutic development.

Physicochemical Properties of this compound

A precise understanding of a compound's physicochemical properties is fundamental for any research or development endeavor. These parameters are critical for identification, quantification, and formulation. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
CAS Number 19427-82-8PubChem[3]
Molecular Formula C19H20O5PubChem[3]
Molecular Weight 328.4 g/mol ChemFaces[1]
Monoisotopic Mass 328.13107 DaPubChemLite[4]
IUPAC Name [(9S)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoatePubChem[3]
Appearance PowderChemFaces[1]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces[1]
Class BenzopyransPubChem[3]

Biological Activity and Mechanism of Action

The primary therapeutic potential of this compound lies in its ability to suppress IgE-mediated mast cell activation, a critical event in the pathophysiology of allergic inflammation.[1] This bioactivity is achieved through the modulation of specific intracellular signaling pathways.

Inhibition of Mast Cell Degranulation and Mediator Release

Experimental evidence demonstrates that this compound effectively attenuates the release of β-hexosaminidase, a marker of degranulation, from mast cells upon stimulation of the high-affinity IgE receptor (FcεRI).[1] Furthermore, it inhibits the synthesis of leukotriene C4 and the production of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α), without interfering with the initial binding of IgE to its receptor.[1]

Modulation of FcεRI Signaling Pathway

The anti-allergic effects of this compound are a direct consequence of its intervention in the FcεRI signaling cascade. Biochemical analyses have shown that this compound decreases the phosphorylation of several key downstream signaling molecules:

  • Phospholipase C-gamma1 (PLC-γ1): A critical enzyme in the production of second messengers that lead to calcium mobilization and degranulation.

  • p38 Mitogen-Activated Protein Kinase (p38 MAPK): A kinase involved in the inflammatory response and cytokine production.

  • IκB-α: An inhibitory protein that, when phosphorylated, releases NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

By inhibiting these multiple steps, this compound effectively dampens the entire mast cell activation response, suggesting its potential utility in preventing allergic inflammation.[1]

Selinidin_Mechanism_of_Action cluster_cell Mast Cell IgE IgE FceRI FcεRI Receptor IgE->FceRI binds Antigen Antigen Antigen->FceRI cross-links PLCg1 PLC-γ1 FceRI->PLCg1 activates p38_MAPK p38 MAPK FceRI->p38_MAPK activates IKK IKK FceRI->IKK activates Degranulation Degranulation (Histamine, β-hexosaminidase) PLCg1->Degranulation Cytokine_Production Cytokine & Leukotriene Production (TNF-α, LTC4) p38_MAPK->Cytokine_Production IkappaB IκB-α IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB releases NFkB->Cytokine_Production promotes transcription This compound This compound This compound->PLCg1 This compound->p38_MAPK This compound->IkappaB inhibits phosphorylation caption This compound's inhibitory action on the FcεRI signaling pathway.

Figure 1: this compound's inhibitory action on the FcεRI signaling pathway.

Conceptual Synthesis and Purification Workflow

While this compound is a natural product, its total synthesis or semi-synthesis may be required for large-scale production and the generation of analogues for structure-activity relationship (SAR) studies. A generalized workflow for producing pure this compound is outlined below. Natural product drug discovery often involves such complex synthetic and purification steps to yield a clinically viable compound.[5]

Synthesis

The chemical synthesis of a complex molecule like this compound typically involves a multi-step process starting from commercially available precursors. The strategy would focus on constructing the core coumarin scaffold, followed by the addition and modification of the pyran ring and the ester side chain. Each step requires careful selection of reagents and optimization of reaction conditions (e.g., temperature, solvent, catalysts) to maximize yield and minimize byproducts.

Extraction and Isolation

If isolating from a natural source, the process begins with the collection and drying of the plant material. This is followed by extraction using appropriate solvents to create a crude extract. This extract is then subjected to partitioning between immiscible solvents to separate compounds based on polarity.

Purification

The final and most critical stage is purification, which aims to isolate this compound to a high degree of purity (≥98% is common for research-grade material).[1] Chromatographic techniques are indispensable for this purpose. A typical purification protocol might involve:

  • Silica Gel Chromatography: An initial purification step to separate major classes of compounds.[6]

  • High-Performance Liquid Chromatography (HPLC): A high-resolution technique, often using a reverse-phase column, to separate this compound from closely related structural isomers and other impurities.[7]

Quality Control

Post-purification, the identity and purity of the final compound must be confirmed. Standard analytical methods include:

  • Mass Spectrometry (MS): To confirm the molecular weight.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm its identity.

  • HPLC Analysis: To determine the final purity of the compound.[8]

Synthesis_Purification_Workflow cluster_synthesis Synthesis / Extraction cluster_purification Purification cluster_qc Quality Control Start Starting Materials (Chemical Precursors or Plant Source) Reaction Multi-Step Synthesis or Solvent Extraction Start->Reaction Crude Crude Product / Extract Reaction->Crude Silica Silica Gel Chromatography Crude->Silica HPLC Preparative HPLC Silica->HPLC Pure Purified this compound HPLC->Pure QC Structural & Purity Analysis (MS, NMR, Analytical HPLC) Pure->QC Final Final Product (≥98% Purity) QC->Final caption Conceptual workflow for this compound synthesis and purification.

Figure 2: Conceptual workflow for this compound synthesis and purification.

Applications in Research and Drug Development

This compound's well-defined mechanism of action makes it a valuable molecular probe for studying the intricacies of mast cell biology and FcεRI signaling.[9][10] Its ability to selectively inhibit key nodes in this pathway allows researchers to dissect the roles of PLC-γ1, p38 MAPK, and NF-κB in allergic responses.

From a drug development perspective, this compound serves as an excellent lead compound. Its natural product origin provides a validated starting point for a medicinal chemistry program.[5] Key activities in such a program would include:

  • Lead Optimization: Synthesizing analogues of this compound to improve potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

  • In Vitro and In Vivo Testing: Evaluating optimized compounds in cell-based assays and animal models of allergic diseases, such as passive cutaneous anaphylaxis or asthma models.[11]

  • Safety Pharmacology: Assessing the potential for off-target effects to ensure a favorable safety profile for any potential drug candidate.[11]

The goal is to develop a novel anti-allergic or anti-inflammatory agent with a distinct mechanism of action compared to existing therapies like antihistamines or corticosteroids.

Conclusion

This compound is a promising natural pyranocoumarin with well-documented anti-allergic and anti-inflammatory properties. Its mode of action, centered on the inhibition of multiple key signaling molecules downstream of the FcεRI receptor, provides a solid foundation for its further investigation. With a known chemical structure and established biological activity, this compound represents a valuable asset for both basic scientific research into immune signaling and for applied drug discovery programs aiming to develop new therapeutics for allergic disorders. Future research should focus on its in vivo efficacy, pharmacokinetic profile, and the development of potent analogues with enhanced drug-like properties.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 668079, this compound. Available from: [Link]

  • PubChemLite. This compound (C19H20O5). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70691610, seletinoid G. Available from: [Link]

  • Zhang, J., et al. (2023). Structural insights and biological activities of flavonoids: Implications for novel applications. Comprehensive Reviews in Food Science and Food Safety. Available from: [Link]

  • Goswami, S., et al. (2006). This compound: Crystal structure generated by C–H···O, C–H···π and π-π interactions. Journal of Chemical Crystallography. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 442150, Samidin. Available from: [Link]

  • Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 25202542, Cyanidin(1-). Available from: [Link]

  • Wallace, D. F., & Subramaniam, V. N. (2019). Signaling Pathways Regulating Hepcidin. Vitamins and Hormones. Available from: [Link]

  • Parhiz, H., et al. (2021). Hesperidin, a Bioflavonoid in Cancer Therapy: A Review for a Mechanism of Action through the Modulation of Cell Signaling Pathways. Molecules. Available from: [Link]

  • Atanasov, A. G., et al. (2015). Drug development: Lessons from nature. Biotechnology Advances. Available from: [Link]

  • Arosio, P. (2014). New signaling pathways for hepcidin regulation. Blood. Available from: [Link]

  • Sharma, P., et al. (2021). Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention. Current Pharmaceutical Design. Available from: [Link]

  • Teles, H. T., et al. (2014). Antioxidant Activity and Mechanisms of Action of Natural Compounds Isolated from Lichens: A Systematic Review. Molecules. Available from: [Link]

  • Scott, W. L., et al. (2016). An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity. Journal of Visualized Experiments. Available from: [Link]

  • CAS Common Chemistry. Delphinidin 3-rutinoside. Available from: [Link]

  • Chen, Y., et al. (2024). Natural Product-Derived Drugs: Structural Insights into Their Biological Mechanisms. Molecules. Available from: [Link]

  • Stankovic, C. J., Delfino, J. M., & Schreiber, S. L. (1990). Purification of gramicidin A. Analytical Biochemistry. Available from: [Link]

  • Steelman, L. S., et al. (2007). Signal transduction pathways that contribute to myeloid differentiation. Oncogene. Available from: [Link]

  • Google Patents. WO2004018408A1 - Synthesis and purification of nateglinide.
  • Eurofins. (2019). Preclinical Secondary Pharmacology Is an Essential Part of Drug Discovery. YouTube. Available from: [Link]

  • Bio-Rad Laboratories. (2017). Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing. YouTube. Available from: [Link]

  • American Society for Biochemistry and Molecular Biology (ASBMB). (2021). Shedding light on phosphatidic acid signaling with chemical tools. YouTube. Available from: [Link]

  • WuXi AppTec. (2024). New Advances in Synthetic Chemistry to Accelerate Drug Discovery. YouTube. Available from: [Link]

  • Synoligo. Oligo Synthesis Processes and Technology. Available from: [Link]

Sources

In Vitro Profiling of Selinidin: A Technical Guide on Mast Cell Stabilization and Anti-Inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Selinidin is a bioactive pyranocoumarin isolated primarily from Angelica keiskei (Ashitaba) and Selinum vaginatum. Unlike the chalcones (e.g., xanthoangelol) often associated with A. keiskei's cytotoxicity, this compound is distinct for its potent anti-allergic and anti-inflammatory activity .

This technical guide focuses on the specific utility of this compound in suppressing IgE-mediated mast cell activation . It provides researchers with the mechanistic grounding and validated protocols necessary to utilize this compound as a molecular probe or therapeutic lead for modulating the FcεRI signaling cascade.

Part 1: Chemical & Physical Profile

Before initiating in vitro assays, proper solubilization and storage are critical to prevent precipitation or degradation, which can skew IC50 values.

PropertySpecification
IUPAC Name [(9S)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate
Chemical Class Pyranocoumarin
Molecular Formula C₁₉H₂₀O₅
Molecular Weight 328.36 g/mol
Solubility Soluble in DMSO (>10 mg/mL), Ethanol.[1] Poorly soluble in water.
Storage -20°C, desiccated, protected from light.
Reconstitution Prepare 10-100 mM stock in DMSO. Dilute into media <0.1% DMSO final concentration to avoid solvent toxicity.

Part 2: Mechanistic Profiling

The Core Mechanism: FcεRI Signaling Modulation

This compound acts as a "brake" on the allergic response by intercepting specific phosphorylation events downstream of the high-affinity IgE receptor (FcεRI). Unlike broad-spectrum immunosuppressants, this compound demonstrates selectivity in its targets.

Key Molecular Targets:

  • PLC-γ1 (Phospholipase C-gamma 1): this compound inhibits the phosphorylation of PLC-γ1. This is the upstream "gatekeeper" that regulates calcium mobilization (

    
     influx) and Protein Kinase C (PKC) activation.
    
  • p38 MAPK: It specifically suppresses the phosphorylation of p38 mitogen-activated protein kinase, a critical driver of cytokine transcription.

  • NF-κB Pathway: It prevents the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[2] This halts the transcription of pro-inflammatory cytokines like TNF-α and IL-6.

Visualization: this compound Mechanism of Action

The following diagram illustrates the signal transduction pathway in a mast cell and identifies the precise intervention points of this compound.

Selinidin_Mechanism cluster_membrane Cell Membrane FcER1 FcεRI Receptor Lyn Lyn/Syk Kinases FcER1->Lyn Antigen Antigen/IgE Complex Antigen->FcER1 Activation LAT LAT Adaptor Lyn->LAT PLCg PLC-γ1 (Phospholipase C) LAT->PLCg MAPK_p38 p38 MAPK LAT->MAPK_p38 Ca Ca2+ Influx PLCg->Ca PKC PKC PLCg->PKC Degranulation Degranulation (β-Hexosaminidase Release) Ca->Degranulation NFkB NF-κB (Transcription Factor) PKC->NFkB PKC->Degranulation Cytokines Cytokine Production (TNF-α, IL-6) MAPK_p38->Cytokines IkBa IκBα (Inhibitor of NF-κB) IkBa->NFkB Inhibits NFkB->Cytokines This compound This compound (Inhibitor) This compound->PLCg This compound->MAPK_p38 This compound->IkBa Prevents Phosphorylation

Figure 1: this compound inhibits allergic inflammation by blocking PLC-γ1, p38 MAPK, and IκBα phosphorylation.[3][4]

Part 3: Experimental Protocols

To validate this compound's bioactivity, the following protocols are recommended. These are designed for RBL-2H3 cells or Bone Marrow-Derived Mast Cells (BMMCs) , the standard models for this research.

Protocol A: β-Hexosaminidase Release Assay (Degranulation)

This assay quantifies the release of granule contents, a primary marker of mast cell activation.[5]

  • Cell Seeding: Plate RBL-2H3 cells at

    
     cells/well in a 24-well plate. Incubate overnight.
    
  • Sensitization: Treat cells with anti-DNP IgE (0.5 µg/mL) for 12 hours.

  • This compound Treatment:

    • Wash cells 2x with Tyrode’s buffer.

    • Add this compound at graded concentrations (e.g., 10, 30, 50, 100 µM).

    • Incubate for 20 minutes at 37°C. Note: Pre-incubation is crucial for uptake.

  • Stimulation: Challenge cells with DNP-HSA (antigen) (200 ng/mL) for 15–30 minutes.

  • Quantification:

    • Collect supernatant (released enzyme).

    • Lyse cell pellet with Triton X-100 (total enzyme).

    • Incubate both fractions with p-nitrophenyl-N-acetyl-β-D-glucosaminide (substrate) for 1 hour.

    • Stop reaction with glycine buffer (pH 10.7).

    • Measure absorbance at 405 nm .

  • Calculation:

    
    
    
Protocol B: Western Blotting for Pathway Analysis

To confirm the mechanism, you must observe the phosphorylation state of the target proteins.

  • Stimulation: Sensitize and treat cells as above. Stimulate with Antigen for 5–10 minutes (peak phosphorylation time).

  • Lysis: Immediately place cells on ice and lyse using RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF).

  • Antibodies:

    • Primary: p-PLC-γ1 (Tyr783), p-p38 MAPK (Thr180/Tyr182), p-IκBα (Ser32).

    • Loading Control: β-actin or GAPDH.

  • Expected Result: this compound treatment should show a dose-dependent decrease in band intensity for the phosphorylated proteins compared to the Vehicle+Antigen control.

Part 4: Data Synthesis & Comparative Bioactivity

This compound is often compared to other coumarins and flavonoids. The table below summarizes its specific bioactivity profile in mast cells.

CompoundTarget PathwayIC50 (Degranulation)Key Cytokines Inhibited
This compound FcεRI (PLC-γ1, p38)~20–50 µMTNF-α, IL-6, LTC4
Xanthoangelol Apoptosis / CytotoxicityN/A (Cytotoxic)N/A (Cell Death)
Wortmannin PI3K~5 nMAll downstream

Note: While Xanthoangelol (also from A. keiskei) is cytotoxic to cancer cells, this compound operates via signaling modulation without significant cytotoxicity at therapeutic doses (<100 µM).

Future Outlook: Beyond Inflammation

While the anti-inflammatory data is robust, emerging research suggests potential in:

  • Vasorelaxation: Coumarins often exhibit calcium channel blocking activity in smooth muscle.

  • Cancer: Limited data exists for this compound specifically (unlike its chalcone relatives). Researchers should investigate if the NF-κB inhibition observed in mast cells translates to an anti-proliferative effect in NF-κB-dependent tumors (e.g., certain lymphomas).

References

  • This compound suppresses IgE-mediated mast cell activation by inhibiting multiple steps of Fc epsilonRI signaling.

    • Source: Biological & Pharmaceutical Bulletin (2008)
    • Significance: The foundational study establishing this compound's mechanism (PLC-γ1, p38, IκBα inhibition).
  • Twenty-first century mast cell stabilizers.

    • Source: British Journal of Pharmacology (2013)
    • Significance: Reviews natural products, including this compound, as alternatives to synthetic mast cell stabilizers.
  • PubChem Compound Summary for CID 668079: this compound.

    • Source: National Center for Biotechnology Inform
    • Significance: Verification of chemical structure, physical properties, and synonyms.

Sources

Methodological & Application

Application Note: High-Performance Isolation of Selinidin from Angelica archangelica

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Selinidin is a bioactive pyranocoumarin ester found in the roots of Angelica archangelica (Garden Angelica). Unlike linear furanocoumarins (e.g., psoralen), this compound possesses an angular dihydro-pyrano structure esterified with angelic or tiglic acid. This structural complexity presents a unique extraction challenge: preserving the ester linkage while separating the molecule from structurally identical isomers like archangelicin.

This guide moves beyond generic extraction texts. We prioritize Supercritical Fluid Extraction (SFE) as the primary method to minimize thermal hydrolysis, with Solvent Extraction as a validated secondary approach. The downstream processing focuses on orthogonal chromatography—combining normal-phase fractionation with reverse-phase preparative HPLC to achieve >98% purity.

Chemical Context & Pre-Extraction Considerations

The Target Molecule[1][2]
  • Compound: this compound (syn.[1] this compound angelate)

  • Class: Angular Pyranocoumarin

  • Critical Stability Factor: The ester bond at C-9 is susceptible to hydrolysis under basic conditions or prolonged high heat (>60°C).

  • Solubility Profile: High in Chloroform (

    
    ), Dichloromethane (DCM), and Acetone; Moderate in Ethanol; Insoluble in Water.
    
Plant Matrix Preparation
  • Source Material: Angelica archangelica roots (harvested in late autumn for maximum coumarin content).

  • Drying: Lyophilization (Freeze-drying) is superior to air-drying to prevent enzymatic degradation.

  • Comminution: Grind to a mesh size of 40–60.

    • Scientist’s Note: Avoid ultra-fine powder (<80 mesh) for SFE, as it causes channeling and clogs restrictors.

Protocol A: Supercritical Fluid Extraction (SFE) – The Gold Standard

Recommended for high-value pharmaceutical applications requiring solvent-free residues.

Principle

SFE utilizes


 above its critical point (

,

bar) to act as a tunable solvent. By adding a polar modifier (Ethanol), we increase the solvating power specifically for mid-polarity coumarins like this compound, leaving behind highly polar sugars and very non-polar waxes.
SFE Workflow Parameters
ParameterSet PointRationale
Pressure 25.0 MPa (250 bar)High density required to solubilize pyranocoumarins.
Temperature 50°CBalance between solubility and ester stability.
Flow Rate (

)
25 g/min Optimized for mass transfer kinetics.
Co-solvent Ethanol (99.9%)Crucial: 5% v/v ratio. Pure

yields are poor for this compound.
Extraction Time 120 minExhaustive extraction occurs typically by 90 min.
Separator Conditions 5.0 MPa, 40°CEnsures precipitation of the extract from the gas phase.
Step-by-Step Execution
  • Loading: Pack 100g of dried root powder into the extraction vessel. Use glass wool plugs at both ends to prevent particle carryover.

  • Pressurization: Ramp pressure to 25.0 MPa over 5 minutes.

  • Static Hold: Hold conditions for 10 minutes (allows solvent penetration).

  • Dynamic Extraction: Open the micrometer valve. Pump

    
     + 5% Ethanol at 25  g/min .
    
  • Collection: Collect the oleoresin in the separator vessel.

  • Post-Process: Evaporate residual ethanol using a rotary evaporator at 35°C.

Protocol B: Solid-Liquid Extraction (SLE) – The Conventional Alternative

Recommended for labs without SFE instrumentation.

Solvent Selection Logic

We utilize Dichloromethane (DCM) .[2][3] Unlike Methanol (which extracts sugars/saponins) or Hexane (which misses some pyranocoumarins), DCM offers the perfect polarity window for this compound.

Workflow
  • Maceration: Suspend 500g root powder in 2.5L DCM.

  • Agitation: Sonicate (40 kHz) for 30 minutes at ambient temperature. Do not reflux.

  • Filtration: Vacuum filter through Whatman No. 1 paper.

  • Repeat: Re-extract the marc (solid residue) twice more.

  • Concentration: Combine filtrates and dry under vacuum at <40°C to yield the Crude Oleoresin .

Purification Strategy: The "Capture and Polish" Workflow

The crude extract contains linear furanocoumarins (imperatorin), simple coumarins (osthol), and the target pyranocoumarins. We use a two-tier separation.

Tier 1: Silica Gel Vacuum Liquid Chromatography (VLC)

Objective: Remove bulk non-polars (terpenes) and highly polars, enriching the coumarin fraction.

  • Stationary Phase: Silica Gel 60 (

    
     mm).
    
  • Mobile Phase Gradient:

    • Hexane (100%) – Elutes terpenes/waxes (Discard)

    • Hexane:EtOAc (90:10) – Elutes Osthol/Imperatorin

    • **Hexane:EtOAc (75:25) – Target Fraction (this compound elutes here) **

    • EtOAc (100%) – Elutes polar degradants (Discard)

Tier 2: Preparative RP-HPLC

Objective: Isolate this compound from structural isomers.

  • Column: C18 Phenyl-Hexyl (Provides better selectivity for aromatic isomers than standard C18).

    • Dimensions:

      
       mm, 
      
      
      
      .
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile (MeCN)

  • Gradient Program:

Time (min)% B (MeCN)Event
0–540%Isocratic Hold (Equilibration)
5–2540%

70%
Linear Gradient (Separation zone)
25–3095%Column Wash
  • Detection: UV at 320 nm (Characteristic coumarin absorption).

  • Collection: this compound typically elutes between 60-65% MeCN. Collect the peak, removing solvent immediately via lyophilization.

Visualization of Workflows

Extraction & Isolation Logic Flow

SelinidinExtraction Plant Angelica archangelica Root (Lyophilized & Ground) Extraction Extraction Choice Plant->Extraction SFE Protocol A: SFE CO2 + 5% EtOH (25 MPa, 50°C) Extraction->SFE High Efficiency Solvent Protocol B: Maceration Dichloromethane (DCM) (Ambient Temp) Extraction->Solvent Low Cost Crude Crude Oleoresin SFE->Crude Solvent->Crude VLC Tier 1: Silica Gel VLC Gradient: Hexane -> EtOAc Crude->VLC Frac1 Frac 1-2: Terpenes/Waxes (Discard) VLC->Frac1 Frac2 Frac 3: Linear Coumarins (Imperatorin) VLC->Frac2 Frac3 Frac 4: Pyranocoumarins (this compound ENRICHED) VLC->Frac3 75:25 Hex:EtOAc HPLC Tier 2: Prep-HPLC C18 Phenyl-Hexyl Column H2O/MeCN Gradient Frac3->HPLC Pure Pure this compound (>98% Purity) HPLC->Pure Collect Peak @ 320nm

Caption: Decision matrix and processing workflow for the isolation of this compound from plant matrix to pure compound.

Analytical Validation (Quality Control)

To confirm the identity of the isolated peak as this compound (and not an isomer like archangelicin), use the following markers.

Analytical ModeCharacteristic Marker for this compound
UV-Vis

at 218, 248, 258 (sh), 322 nm.
HPLC-DAD Retention time relative to Imperatorin: this compound elutes earlier on C18 due to the polar ester functionality.
1H-NMR (500 MHz, CDCl3) Distinctive angular pyran signals: Doublets at

6.22 and 7.60 (pyran ring). The angelate ester protons appear near

1.8-2.0.
Mass Spec (ESI+) Molecular ion

at m/z 329.13 (Calc. for

).[1][4]

References

  • Sarker, S. D., et al. (2022).[3] "Coumarins from the Roots of Angelica archangelica and Antibacterial Activity."[2] Dhaka University Journal of Pharmaceutical Sciences.

  • Hawryl, M. A., et al. (2000).[5] "Separation of Coumarins From Archangelica officinalis in HPLC and TLC Systems." Journal of Chromatography A.

  • Rohloff, J. (2013). "Essential Oils and Supercritical CO2 Extracts of Arctic Angelica (Angelica archangelica L.)." Molecules.

  • PubChem. (2023). "this compound Compound Summary." National Library of Medicine.

  • Gawdzik, J., et al. (1995).[6] "Supercritical fluid extraction of furanocoumarins from the fruits of Archangelica off.." Journal of High Resolution Chromatography.

Sources

The Absence of Selinidin in the Fluorescent Probe Landscape and a Practical Guide to Coumarin-Based Alternatives for Cellular Imaging

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Initial investigations into the use of Selinidin as a fluorescent probe for cell imaging have yielded no scientific literature or supporting data to validate its application in this context. While this compound is a known natural product with a benzopyran structure, there is no evidence to suggest it possesses the necessary photophysical properties—such as significant fluorescence quantum yield, photostability, and specific cellular localization—to be effectively used as a fluorescent probe.

Therefore, this document will address the principles and applications of a closely related and widely utilized class of fluorescent probes: coumarin derivatives . The structural similarity of coumarins to this compound's core makes them an excellent and scientifically accurate subject for a detailed guide on fluorescent probes in cell imaging. This application note will provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to effectively use coumarin-based probes, from fundamental principles to detailed experimental protocols.

Introduction to Coumarin-Based Fluorescent Probes

Coumarin and its derivatives are a prominent class of synthetic fluorophores characterized by their benzopyranone core structure. Their popularity in cellular imaging stems from a combination of desirable properties:

  • High Fluorescence Quantum Yields: Many coumarin derivatives are highly fluorescent, providing bright signals for sensitive detection.

  • Tunable Photophysical Properties: The absorption and emission wavelengths of coumarins can be readily modified through chemical synthesis. Strategic substitutions on the coumarin scaffold allow for the creation of probes that span the visible spectrum, from blue to red.[1]

  • Environmental Sensitivity: The fluorescence of certain coumarin probes is sensitive to the polarity of their microenvironment, making them valuable tools for studying cellular membranes and lipid-rich structures.[]

  • Small Molecular Size: Their relatively small size allows for good cell permeability and access to various subcellular compartments.[]

  • Versatility in Molecular Design: The coumarin scaffold can be functionalized to create probes that selectively target specific organelles or respond to particular ions or small molecules.[3][4]

These characteristics make coumarin derivatives powerful tools for a wide range of applications in cell biology, including the visualization of cellular structures, the tracking of dynamic processes, and the detection of specific biomolecules.

Mechanism of Action: How Coumarin Probes Light Up the Cell

The fluorescence of coumarin probes is governed by their electronic structure. Upon absorption of a photon of a specific wavelength, an electron is promoted to an excited state. The subsequent return of the electron to its ground state results in the emission of a photon of a longer wavelength (fluorescence). The specific absorption and emission wavelengths are determined by the chemical structure of the coumarin derivative.

The targeting of specific cellular organelles by coumarin probes is typically achieved through two main strategies:

  • Passive Diffusion and Partitioning: Lipophilic (hydrophobic) coumarin derivatives can readily cross the cell membrane and accumulate in lipid-rich environments such as the endoplasmic reticulum (ER) and lipid droplets.[][3]

  • Active Targeting: Coumarin fluorophores can be conjugated to specific targeting moieties, such as peptides or small molecules, that direct the probe to a particular organelle or protein of interest.

dot graph TD { A[Extracellular Space] -- "Passive Diffusion" --> B(Cytoplasm); B -- "Partitioning into Lipid Membranes" --> C{Endoplasmic Reticulum}; B -- "Accumulation in Neutral Lipids" --> D[Lipid Droplets]; E[Targeting Moiety-Coumarin Conjugate] -- "Receptor-Mediated Uptake" --> B; B -- "Specific Binding" --> F((Target Organelle/Protein)); }

Caption: General mechanisms of cellular uptake and targeting for coumarin-based fluorescent probes.

Spectroscopic Properties of Representative Coumarin Probes

The selection of a suitable coumarin probe depends on the specific application and the available imaging instrumentation. The table below summarizes the key spectroscopic properties of some commonly used coumarin derivatives.

Probe NameExcitation Max (nm)Emission Max (nm)Quantum YieldKey Applications
Coumarin 1 ~373~450HighGeneral cell staining, pH sensing
Coumarin 6 ~458~503HighStaining lipid droplets and membranes[]
7-Hydroxycoumarin ~365~455ModerateEnzyme assays, pH sensing[]
ER-Tracker™ Blue-White DPX ~374~430-500-Endoplasmic reticulum staining[3]

Note: Excitation and emission maxima can vary depending on the solvent and local environment.

Detailed Protocols for Cell Imaging with Coumarin-Based Probes

The following protocols provide a general framework for staining live and fixed cells with coumarin-based fluorescent probes. Optimization of probe concentration, incubation time, and imaging parameters is recommended for each specific cell type and experimental setup.

Live-Cell Staining Protocol

This protocol is suitable for visualizing dynamic processes in living cells.

Materials:

  • Coumarin probe stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Cells cultured on glass-bottom dishes or coverslips

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

  • Probe Preparation: Prepare a working solution of the coumarin probe in pre-warmed live-cell imaging medium. The final concentration typically ranges from 100 nM to 10 µM. It is crucial to perform a concentration titration to determine the optimal concentration that provides a bright signal with minimal cytotoxicity.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing imaging medium to the cells.

  • Incubation: Incubate the cells at 37°C in a humidified incubator for 15-60 minutes. The optimal incubation time will vary depending on the probe and cell type.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess probe.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with the appropriate filter set for the chosen coumarin probe.

dot graph G { rankdir=LR; node [shape=box]; A [label="Seed cells on imaging dish"]; B [label="Prepare probe working solution"]; C [label="Wash cells with PBS"]; D [label="Incubate with probe"]; E [label="Wash cells to remove excess probe"]; F [label="Image with fluorescence microscope"]; A -> C; B -> D; C -> D; D -> E; E -> F; }

Caption: Workflow for live-cell imaging with a coumarin-based fluorescent probe.

Fixed-Cell Staining Protocol

This protocol is suitable for high-resolution imaging of cellular structures when live-cell dynamics are not a concern.

Materials:

  • Coumarin probe stock solution (e.g., 1 mM in DMSO)

  • Cells cultured on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS, optional)

  • Mounting medium

Procedure:

  • Cell Preparation and Fixation: Culture cells on coverslips. Wash the cells with PBS and then fix them with 4% paraformaldehyde for 10-20 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If the target is an intracellular structure, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature. Wash three times with PBS.

  • Probe Staining: Prepare a working solution of the coumarin probe in PBS. Add the staining solution to the fixed cells and incubate for 20-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope.

Data Analysis and Interpretation

  • Background Subtraction: Correct for background fluorescence to improve the signal-to-noise ratio.

  • Colocalization Analysis: When using multiple fluorescent probes, colocalization analysis can be used to determine the degree of spatial overlap between different signals, providing insights into the subcellular localization of the probe.

  • Quantitative Analysis: Image analysis software can be used to quantify fluorescence intensity, object size, and other morphological features.

  • Controls: Always include appropriate controls in your experiments, such as unstained cells (to assess autofluorescence) and cells treated with the vehicle (e.g., DMSO) alone.

Troubleshooting

ProblemPossible CauseSolution
No or weak signal Probe concentration too lowIncrease probe concentration
Incubation time too shortIncrease incubation time
Incorrect filter setEnsure the filter set matches the probe's spectra
High background Probe concentration too highDecrease probe concentration
Inadequate washingIncrease the number and duration of washes
Photobleaching High excitation light intensityReduce laser power or exposure time
Long exposure timesUse a more sensitive detector or a brighter probe
Cell toxicity Probe concentration too highPerform a toxicity assay to determine the optimal concentration
Prolonged incubationReduce the incubation time

Conclusion

While this compound itself is not a recognized fluorescent probe, the structurally related coumarin derivatives offer a versatile and powerful platform for a wide array of cell imaging applications. By understanding their fundamental properties and following optimized protocols, researchers can effectively utilize these probes to gain valuable insights into cellular structure and function. The continuous development of novel coumarin-based probes with improved photophysical properties and targeting specificities promises to further expand the toolkit available for biological imaging.

References

  • fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. RSC Advances, 2024.

  • Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells. Photochemistry and Photobiology, 2018.

  • Coumarin-Based Fluorescent Probes for Imaging. BOC Sciences.

  • Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. Molecules, 2024.

  • Synthesis and application of coumarin fluorescence probes. RSC Advances, 2020.

Sources

Application Note: Selinidin as a Reference Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Selinidin (CAS: 19427-82-8) is a bioactive angular dihydropyranocoumarin found prominently in Angelica keiskei (Ashitaba), Ligusticum, and Peucedanum species.[1] As a marker compound, it is critical for the quality control of Traditional Chinese Medicine (TCM) and nutraceuticals. This application note provides a validated protocol for the extraction, identification, and quantification of this compound, addressing specific challenges such as isomer separation (e.g., from Anomalin) and photodegradation.

Introduction & Chemical Identity

This compound is an ester derivative of the pyranocoumarin class. Structurally, it consists of a coumarin core fused with a dihydropyran ring, esterified with angelic acid ((Z)-2-methylbut-2-enoic acid). Its isomeric relationship with Anomalin (the corresponding tiglate or (E)-isomer) necessitates high-resolution chromatographic methods for accurate quantification.

Physicochemical Profile
ParameterSpecification
IUPAC Name [(9S)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate
Molecular Formula C₁₉H₂₀O₅
Molecular Weight 328.36 g/mol
Solubility Soluble in Methanol, Ethanol, Acetonitrile, Chloroform; Poorly soluble in water.[1]
Stability Photosensitive. Degrades under UV light; store in amber vials at -20°C.
Isomerism Isomeric with Anomalin . Separation is critical for analytical accuracy.
Structural Visualization

The following diagram illustrates the chemical hierarchy and structural features of this compound.

SelinidinStructure cluster_0 Chemical Classification Class Coumarin Core (Benzo-alpha-pyrone) SubClass Pyranocoumarin (Angular Type) Class->SubClass Ring Fusion Compound This compound (Angelate Ester) SubClass->Compound (Z)-Esterification Isomer Anomalin (Tiglate Ester) SubClass->Isomer (E)-Esterification Compound->Isomer Isomerization (Light/Heat)

Figure 1: Structural classification and isomeric relationship of this compound.

Experimental Protocols

Protocol A: Sample Preparation & Extraction

Objective: Efficient recovery of this compound from plant matrices (Angelica keiskei roots/stems) while minimizing hydrolysis or isomerization.

Materials:

  • Dried plant material (ground to <40 mesh).

  • Solvent: Methanol (HPLC Grade).

  • Ultrasonic bath (controlled temperature).

Step-by-Step Methodology:

  • Weighing: Accurately weigh 1.0 g of dried, powdered sample into a 50 mL amber centrifuge tube.

  • Solvent Addition: Add 25 mL of Methanol.

  • Extraction: Sonicate for 30 minutes at 25°C. Note: Avoid high temperatures (>40°C) to prevent ester hydrolysis.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an amber HPLC vial.

    • Why PTFE? Coumarins can adsorb to Nylon filters; PTFE is chemically inert.

  • Dilution: If necessary, dilute 1:10 with mobile phase (Initial conditions) prior to injection.

Protocol B: High-Performance Liquid Chromatography (HPLC)

Objective: Baseline separation of this compound from matrix interferences and its isomer, Anomalin.

Chromatographic Conditions:

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18), 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 10 µL
Detection UV 328 nm (Primary - Coumarin max), 254 nm (Secondary)

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.08515Equilibration
5.08515Isocratic Hold (Polar elution)
25.02080Linear Gradient (Elution of this compound)
30.00100Wash
35.08515Re-equilibration

Note on Elution: this compound (Z-isomer) typically elutes slightly earlier than Anomalin (E-isomer) on standard C18 chemistries due to polarity differences in the ester side chain, though this must be empirically verified with standards.

Analytical Workflow Diagram

The following flowchart outlines the logic from raw material to data analysis.

Workflow Sample Plant Material (Angelica keiskei) Extract Extraction (MeOH, Sonicate) Sample->Extract 1.0g / 25mL Prep Filtration (0.45 µm PTFE) Extract->Prep Centrifuge HPLC HPLC Separation (C18, Gradient) Prep->HPLC Inject 10µL Detect UV Detection (328 nm) HPLC->Detect Elution Data Data Analysis (Integration) Detect->Data Quantitation

Figure 2: Analytical workflow for this compound determination.

Method Validation Parameters (ICH Guidelines)

To ensure this method serves as a standard, the following validation parameters must be met:

  • System Suitability:

    • Resolution (Rs): > 1.5 between this compound and nearest peak (often Anomalin).

    • Tailing Factor: < 1.2 (Coumarins can tail; use end-capped columns).

  • Linearity:

    • Range: 5 – 100 µg/mL.

    • Correlation Coefficient (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
      ): > 0.999.[2]
      
  • Precision:

    • Intra-day RSD: < 2.0%.

    • Inter-day RSD: < 3.0%.

  • LOD/LOQ:

    • Estimated LOD: ~0.5 µg/mL.

    • Estimated LOQ: ~1.5 µg/mL.

Troubleshooting & Critical Considerations

  • Peak Tailing: Pyranocoumarins contain lactone rings that can interact with free silanols on the silica support.

    • Solution: Use a high-purity, fully end-capped C18 column. Ensure mobile phase pH is acidic (0.1% Formic acid) to suppress ionization of phenolic impurities.

  • Isomer Co-elution: If this compound and Anomalin co-elute:

    • Solution: Lower the slope of the gradient (e.g., increase gradient time from 20 min to 40 min). Lower column temperature to 20°C to improve selectivity based on steric hindrance.

  • Degradation: If "ghost peaks" appear:

    • Cause: Photodegradation or hydrolysis of the ester bond.

    • Solution: Prepare standards daily in amber glassware. Verify autosampler temperature is controlled (4-10°C).

References

  • PubChem. (2023). This compound Compound Summary. National Library of Medicine. [Link]

  • Baba, K., et al. (1990). Chemical studies on the constituents of Angelica keiskei. Chemical & Pharmaceutical Bulletin. (Foundational work on A. keiskei coumarins).[3]

  • Sarkhail, P., et al. (2013). Cosmetic potential of Angelica keiskei. Asian Pacific Journal of Tropical Biomedicine. [Link]

Sources

Application Note: Profiling the Anti-Inflammatory Activity of Selinidin in Macrophage Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Selinidin is a bioactive angular pyranocoumarin isolated from medicinal plants such as Angelica keiskei and Cnidium monnieri. Emerging pharmacological evidence suggests this compound possesses significant anti-inflammatory properties, primarily mediated through the suppression of the NF-κB and MAPK signaling cascades. This application note provides a comprehensive guide for researchers to evaluate the anti-inflammatory efficacy of this compound using the Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage model. The protocol details cytotoxicity screening, Nitric Oxide (NO) quantification, and molecular validation via Western Blotting, ensuring a robust and reproducible experimental framework.

Introduction & Mechanism of Action

Inflammation is a complex biological response driven by the release of pro-inflammatory mediators, including Nitric Oxide (NO), Prostaglandin E2 (PGE2), and cytokines (TNF-α, IL-6). In the context of drug discovery, this compound has shown potential as an inhibitor of these mediators.[1]

Structural Context

This compound is an angular pyranocoumarin. Structural analogs in this class (e.g., Samidin, Praeruptorin) have been well-documented to inhibit inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) expression. This compound shares these pharmacophores, facilitating its entry into the hydrophobic pockets of signaling proteins.

Signaling Pathway Inhibition

The primary mechanism of action involves the blockade of Toll-Like Receptor 4 (TLR4) downstream signaling. Upon LPS stimulation, this compound intervention prevents the phosphorylation and degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and preventing its nuclear translocation. Concurrently, it modulates Mitogen-Activated Protein Kinases (MAPKs), specifically p38 and JNK.[2]

Pathway Visualization

The following diagram illustrates the specific intervention points of this compound within the inflammatory cascade.

Selinidin_MOA LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activation MAPK MAPKs (p38, JNK, ERK) TLR4->MAPK IKK IKK Complex TLR4->IKK Nucleus Nucleus (Transcription) MAPK->Nucleus Phosphorylation IkB IκBα (Degradation) IKK->IkB Phosphorylation NFkB NF-κB (p65) Nuclear Translocation IkB->NFkB Release NFkB->Nucleus Translocation Outcomes Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, NO) Nucleus->Outcomes Gene Expression This compound This compound (Inhibitor) This compound->MAPK Blocks Phosphorylation This compound->NFkB Blocks Translocation

Figure 1: Proposed Mechanism of Action.[3] this compound inhibits the phosphorylation of MAPKs and prevents NF-κB nuclear translocation, reducing downstream cytokine production.[4]

Pre-Experimental Considerations

Compound Handling
  • Solubility: this compound is hydrophobic. Dissolve stock solutions in 100% DMSO (Dimethyl Sulfoxide).

  • Stock Concentration: Prepare a 100 mM stock. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Vehicle Control: Ensure the final DMSO concentration in cell culture media is < 0.1% (v/v) to avoid solvent cytotoxicity.

Cell Line Maintenance
  • Cell Line: RAW 264.7 (Murine Macrophages).[4][5][6][7][8][9][10]

  • Passage Limit: Use cells between passages 5 and 20. High passage numbers (>25) often result in phenotypic drift and reduced LPS sensitivity.

  • Media: DMEM supplemented with 10% Heat-Inactivated FBS and 1% Penicillin/Streptomycin.

Experimental Protocols

Protocol A: Cytotoxicity Assessment (CCK-8 / MTT)

Objective: Determine the non-toxic concentration range to ensure anti-inflammatory effects are not false positives caused by cell death.

  • Seeding: Seed RAW 264.7 cells at

    
     cells/well in a 96-well plate. Incubate for 24h.
    
  • Treatment: Treat cells with this compound at increasing concentrations (e.g., 5, 10, 20, 40, 80, 100 µM). Include a Vehicle Control (0.1% DMSO).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Assay: Add 10 µL of CCK-8 reagent (or MTT solution) to each well. Incubate for 1-4 hours.

  • Measurement: Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).

  • Criteria: Select concentrations yielding >90% cell viability for subsequent functional assays.

Protocol B: Nitric Oxide (NO) Inhibition Assay (Griess Reaction)

Objective: Quantify the functional inhibition of inflammatory mediators.

  • Seeding: Seed RAW 264.7 cells at

    
     cells/well in a 24-well plate. Allow adhesion (12-24h).
    
  • Pre-treatment: Replace media with fresh DMEM. Add this compound (e.g., 10, 20, 40 µM) or Vehicle. Incubate for 1 hour prior to stimulation.

    • Rationale: Pre-treatment allows the compound to interact with intracellular targets before the inflammatory cascade is triggered.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the "Negative Control". Incubate for 18-24 hours .

  • Supernatant Collection: Collect 100 µL of culture supernatant. (Store remainder at -80°C for cytokine ELISA).

  • Griess Reaction:

    • Mix 100 µL supernatant with 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED) in a 96-well plate.

    • Incubate 10 minutes at room temperature in the dark.

  • Quantification: Measure absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.

Protocol C: Molecular Mechanism Validation (Western Blot)

Objective: Confirm the suppression of iNOS/COX-2 expression and phosphorylation of upstream kinases.[9]

Workflow_WB Step1 Seed Cells (6-well plate) Step2 Pre-treat (this compound 1h) Step1->Step2 Step3 LPS Stimulation Step2->Step3 Branch Timepoint Step3->Branch Early 15-60 min (Phospho-Proteins) Branch->Early Late 18-24 hours (iNOS/COX-2) Branch->Late Lysis Cell Lysis (RIPA + Phosphatase Inhibitors) Early->Lysis Late->Lysis

Figure 2: Western Blot Workflow. Note the critical divergence in harvest times for signaling proteins vs. enzymes.

  • Harvest Timing:

    • For p-NF-κB / p-MAPK: Harvest cells 15–60 minutes post-LPS.

    • For iNOS / COX-2: Harvest cells 18–24 hours post-LPS.

  • Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer containing protease AND phosphatase inhibitors (critical for detecting phosphorylated proteins).

  • Normalization: Quantify protein using BCA assay. Load 20-30 µg protein per lane.

  • Antibodies:

    • Primary: Anti-iNOS (1:1000), Anti-COX-2 (1:1000), Anti-p65 (1:1000), Anti-p-p65 (1:1000).

    • Loading Control: Anti-β-actin or Anti-GAPDH.

Data Analysis & Expected Results

Quantitative Summary

Data should be normalized to the LPS-only control (set as 100% inflammation).

AssayParameterExpected Result with this compound (10-50 µM)
Cytotoxicity Cell Viability> 90% (Non-toxic)
Griess Assay Nitrite (NO)Dose-dependent reduction (IC50 ~10-30 µM)
ELISA TNF-α / IL-6Significant suppression (>50% reduction)
Western Blot iNOS / COX-2Reduced protein band intensity
Western Blot p-p65 / p-ERKReduced phosphorylation levels
Troubleshooting Guide
  • High Background in Griess Assay: Ensure media is phenol red-free or subtract blank media absorbance. Check LPS quality (avoid freeze-thaw).

  • No Inhibition Observed: Verify this compound stability. Ensure pre-treatment time (1h) is strictly followed.

  • Cell Death in Vehicle: DMSO concentration must be <0.1%.[3]

References

  • Lee, H. J., et al. (2012). Anti-inflammatory activity of Angelica keiskei through suppression of mitogen-activated protein kinases and nuclear factor-kappaB activation pathways. International Immunopharmacology.

    • Grounding: Establishes the anti-inflammatory efficacy of Angelica keiskei extracts (containing this compound)
  • Kang, O. H., et al. (2014). Anti-inflammatory properties of samidin from Seseli resinosum through suppression of NF-κB and AP-1-mediated-genes in LPS-stimulated RAW 264.7 cells. Archives of Pharmacal Research.

    • Grounding: Provides mechanistic validation for angular pyranocoumarins (structural analogs of this compound) inhibiting iNOS/COX-2.
  • Kimura, Y., & Baba, K. (2003). Antitumor and antimetastatic activities of Angelica keiskei roots, part 1: Isolation of an active substance, xanthoangelol. International Journal of Cancer.

    • Grounding: Foundational text identifying the coumarin and chalcone constituents of the source plant.
  • Nakamura, T., et al. (2009). Angelica keiskei (Ashitaba) powder and its functional ingredients prevent high-fat diet-induced obesity and hepatic steatosis in C57BL/6 mice. Journal of Nutritional Science and Vitaminology.

    • Grounding: Supports the broader physiological safety and bioactivity of this compound-containing prepar

Sources

In vivo experimental design using Selinidin in mouse models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Selinidin, a pyranocoumarin derivative primarily isolated from Angelica keiskei and Cnidium monnieri, exhibits significant potential as an anti-inflammatory and anti-tumor agent. However, its translation from in vitro assays to in vivo mouse models is frequently hampered by poor aqueous solubility and undefined pharmacokinetic (PK) profiles. This Application Note provides a rigorous, self-validating experimental framework for researchers. It details optimized formulation strategies, a mandatory pilot PK workflow, and standardized protocols for inflammation (LPS-induced) and oncology (Xenograft) models, grounded in the pharmacology of structurally related coumarins.

Compound Preparation & Formulation Strategy

Challenge: this compound is highly lipophilic (LogP ~3.5–4.0). Standard aqueous dissolution will result in precipitation, inconsistent dosing, and high inter-animal variability. Solution: A co-solvent system or surfactant-based approach is required.

Recommended Vehicle Formulations
Formulation TypeComposition (v/v)ApplicationStability
Standard (IP) 5% DMSO + 40% PEG-400 + 55% SalineAcute Studies (IP Injection)Prepare fresh daily. Warm to 37°C.
Advanced (Oral) 10% Ethanol + 20% Tween-80 + 70% WaterChronic Studies (Oral Gavage)High stability. Micellar suspension.
Lipid-Based Corn Oil (100%)Slow Release (IP/Oral)Excellent solubility; slower absorption.
Preparation Protocol (Standard IP Vehicle)
  • Weighing: Accurately weigh this compound powder.

  • Primary Solubilization: Dissolve powder completely in 100% DMSO . Vortex for 2 minutes. The volume of DMSO should be 5% of the final total volume.

  • Co-solvent Addition: Add PEG-400 (40% of final volume) to the DMSO solution. Vortex until clear.

  • Aqueous Phase: Slowly add pre-warmed (37°C) Sterile Saline (55% of final volume) dropwise while vortexing.

    • Critical Checkpoint: If cloudiness (precipitation) occurs, sonicate at 37°C for 5 minutes. If precipitate persists, switch to the Tween-80 formulation.

Phase I: Pilot Pharmacokinetics (PK) Study

Rationale: There is limited published data on the specific bioavailability of pure this compound. Conducting an efficacy study without defining the


 (time to maximum concentration) is a primary cause of experimental failure.

Objective: Determine the optimal dosing window.

Experimental Workflow

PK_Workflow Prep Formulation Prep (10 mg/kg) Admin Administration (IP or PO) Prep->Admin Sampling Blood Sampling (Tail Vein) Admin->Sampling Timepoints: 0.5, 1, 2, 4, 8, 24h Process Plasma Separation (Centrifuge) Sampling->Process Analysis LC-MS/MS Quantification Process->Analysis

Figure 1: Step-by-step workflow for the mandatory Pilot PK study to establish dosing frequency.

Protocol Steps
  • Animals: C57BL/6 mice (n=3 per timepoint).

  • Dose: Administer a single bolus of 20 mg/kg (IP).

  • Sampling: Collect 20

    
    L blood via tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose.
    
  • Analysis: Quantify plasma concentration.

    • Decision Gate: If

      
       (half-life) is < 2 hours, dosing frequency for efficacy studies must be BID (twice daily) . If > 4 hours, QD (once daily)  is sufficient.
      

Phase II: Therapeutic Application – Inflammation[1]

Model: LPS-induced Sepsis / Acute Lung Injury. Mechanism: this compound acts by inhibiting the NF-κB signaling pathway, preventing the nuclear translocation of p65 and subsequent cytokine storm [1, 5].

Mechanistic Pathway

NFkB_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex (Phosphorylation) TLR4->IKK IkB IκBα (Inhibitor) IKK->IkB Degradation NFkB NF-κB (p65/p50) (Inactive) IkB->NFkB Release NFkB_Active NF-κB (Active) NFkB->NFkB_Active Translocation This compound This compound This compound->IKK Inhibits DNA Pro-inflammatory Genes (TNF-α, IL-6) NFkB_Active->DNA Transcription

Figure 2: Mechanism of Action. This compound inhibits the IKK complex, preventing IκB degradation and NF-κB nuclear translocation.

Experimental Protocol
  • Groups (n=8/group):

    • Vehicle Control (Saline + Vehicle)

    • Model Group (LPS + Vehicle)

    • Positive Control (LPS + Dexamethasone 1 mg/kg)

    • This compound Low Dose (LPS + 20 mg/kg)

    • This compound High Dose (LPS + 50 mg/kg)

  • Pre-treatment: Administer this compound (IP) 1 hour prior to LPS challenge.

    • Why? Coumarins often require systemic distribution to block early signaling events.

  • Induction: Inject LPS (Escherichia coli O111:B4) at 10 mg/kg (IP) to induce septic shock.

  • Endpoints:

    • Survival: Monitor every 4 hours for 72 hours.

    • Cytokines: Sacrifice separate cohort at 6 hours post-LPS. Collect serum for ELISA (TNF-

      
      , IL-6, IL-1
      
      
      
      ).
    • Histology: Harvest lungs; fix in 10% formalin for H&E staining (assess alveolar wall thickening).

Phase III: Therapeutic Application – Oncology

Model: Subcutaneous Tumor Xenograft (e.g., Lung or Colorectal Cancer). Mechanism: Induction of mitochondrial apoptosis and inhibition of angiogenesis [4, 6].

Experimental Protocol
  • Tumor Inoculation: Inject

    
     cancer cells (e.g., LLC or CT-26) subcutaneously into the right flank of nude/SCID mice.
    
  • Staging: Allow tumors to reach palpable size (~100 mm³).

    • Calculation:

      
      .
      
  • Randomization: Randomize mice into groups (n=10) to ensure equal average tumor volume at Day 0.

  • Dosing Regimen:

    • Route: Oral Gavage (using Tween-80 formulation) is preferred for chronic dosing (21 days).

    • Dose: 25 mg/kg and 50 mg/kg, administered Daily (QD).[1]

  • Monitoring:

    • Measure tumor volume every 3 days using digital calipers.

    • Weigh mice every 3 days (toxicity check).

  • Terminal Analysis (Day 21):

    • Excise tumor and weigh.

    • Western Blot: Homogenize tumor tissue to assess Caspase-3 (apoptosis) and VEGF (angiogenesis) levels.

References

  • Cho, Y.S., et al. (2012). Anti-inflammatory effects of Angelica keiskei via inhibition of NF-kappaB and MAPK pathways. Journal of Ethnopharmacology. Link

  • Kil, Y.S., et al. (2017). Angelica keiskei, an emerging medicinal herb with various bioactive constituents and biological activities.[2][3][4][5] Archives of Pharmacal Research. Link

  • Li, W., & Koike, T. (2025). Anti-Glycation Activities of Angelica keiskei Leaves and Pyranocoumarin Analysis. Molecules. Link

  • Al-Haideri, M. (2024).[1][3][6] Silymarin suppresses proliferation in colorectal cancer cells and increases inflammatory CD8+ cells in tumor-bearing mice (Mechanistic Parallel).[6] Clinics and Research in Hepatology and Gastroenterology. Link

  • Lee, J.H., et al. (2014).[1] Anti-inflammatory properties of samidin (Structurally related coumarin) from Seseli resinosum through suppression of NF-κB.[7] Archives of Pharmacal Research. Link

  • Shaheen, M., & Fouda, A. (2024). Anticancer effects of Polycladia crinita extract (Coumarin-rich) against solid Ehrlich carcinoma model in mice via VEGF and NF-кB. Journal of Genetic Engineering and Biotechnology. Link

Sources

High-Precision Quantitation of Selinidin in Angelica Species: From Extraction to LC-MS/MS Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Selinidin, a bioactive pyranocoumarin found predominantly in Angelica keiskei (Ashitaba) and Cnidium monnieri, exhibits significant pharmacological potential, including anti-inflammatory and cardiovascular benefits. However, its quantification is complicated by the presence of structural isomers (e.g., visnadin) and complex plant matrices. This Application Note provides a rigorous, dual-platform protocol (HPLC-DAD and LC-MS/MS) designed for researchers requiring absolute specificity and high sensitivity. We detail the mechanistic rationale behind solvent selection, chromatographic resolution of isomers, and mass spectrometric transitions.

Introduction & Chemical Context

This compound (C₂₀H₂₂O₅, MW 342.39) is an angular pyranocoumarin. Structurally, it consists of a coumarin core fused to a dihydropyran ring, substituted with an angeloyl group.

The Analytical Challenge:

  • Isomeric Interference: this compound is isomeric with Visnadin. Both share the same molecular weight (342.4 Da), making simple MS profiling insufficient without chromatographic separation.

  • Matrix Complexity: Angelica root extracts contain high concentrations of chalcones (Xanthoangelol) which can co-elute or suppress ionization in MS sources if not adequately separated.

  • Stability: The ester linkage in the angeloyl moiety is susceptible to hydrolysis under highly alkaline conditions or excessive heat.

Experimental Workflow Strategy

The following flowchart outlines the critical path from raw plant material to quantitative data.

SelinidinWorkflow Plant Plant Material (Root/Fruit) Pulv Pulverization (< 60 mesh) Plant->Pulv Extract Extraction (MeOH, UAE) Pulv->Extract 1:10 w/v Filter Filtration (0.22 µm PTFE) Extract->Filter HPLC HPLC-DAD (Routine QC) Filter->HPLC LCMS LC-MS/MS (Trace/Confirm) Filter->LCMS Data Quantitation & Reporting HPLC->Data LCMS->Data

Figure 1: Integrated workflow for the extraction and analysis of this compound. Note the parallel paths for routine QC (HPLC) and high-sensitivity confirmation (LC-MS).

Protocol 1: Sample Preparation (Extraction)[1]

Objective: Maximize recovery of pyranocoumarins while minimizing chlorophyll and wax co-extraction.

Reagents:

  • Methanol (HPLC Grade)[1]

  • Formic Acid (LC-MS Grade)

  • Deionized Water (18.2 MΩ)

Step-by-Step Procedure:

  • Pre-treatment: Dry Angelica keiskei roots at 40°C (avoid high heat to prevent degradation) for 48 hours. Pulverize to a fine powder (pass through a 60-mesh sieve).

  • Weighing: Accurately weigh 1.0 g of powder into a 50 mL centrifuge tube.

  • Solvent Addition: Add 20 mL of 100% Methanol .

    • Scientist's Note: While 70% ethanol is common for general flavonoids, 100% methanol is preferred here to solubilize the lipophilic pyranocoumarin core of this compound effectively and precipitate water-soluble polysaccharides that clog columns.

  • Ultrasonication (UAE): Sonicate at 40 kHz for 30 minutes at room temperature (< 30°C).

    • Caution: Monitor temperature.[2][3] If T > 40°C, degradation of the angeloyl ester may occur.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.

  • Filtration: Collect supernatant and filter through a 0.22 µm PTFE syringe filter .

    • Why PTFE? Nylon filters can bind certain hydrophobic coumarins, leading to poor recovery.

Protocol 2: HPLC-DAD Quantification (Routine QC)

Objective: Robust separation of this compound from Visnadin and matrix interferences.

Chromatographic Conditions:

ParameterSettingRationale
Column C18 (e.g., Phenomenex Kinetex, 2.6 µm, 100 x 4.6 mm)Core-shell particles provide UHPLC-like resolution at HPLC pressures.
Mobile Phase A 0.1% Formic Acid in WaterAcid suppresses silanol ionization, sharpening peak shape.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for coumarins compared to MeOH.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CControls viscosity and retention time reproducibility.[4]
Detection UV 325 nmCritical: Pyranocoumarins have a characteristic absorption max ~320-330 nm due to the conjugated system.
Injection Vol 5 µLPrevent column overload.

Gradient Program:

Time (min)% Mobile Phase B
0.020
5.040
15.070
20.090
22.090
22.120
27.020 (Re-equilibration)

System Suitability Criteria (Acceptance Limits):

  • Resolution (Rs): > 1.5 between this compound and nearest peak (often Visnadin).

  • Tailing Factor: 0.9 – 1.2.

  • RSD (n=6): < 2.0% for retention time and peak area.

Protocol 3: LC-MS/MS Confirmation (Trace Analysis)

Objective: Definitive identification and high-sensitivity quantitation.

Mass Spectrometry Parameters:

  • Source: Electrospray Ionization (ESI), Positive Mode.[5]

  • Spray Voltage: 4500 V.

  • Gas Temperatures: Source 500°C.

MRM Transitions (Multiple Reaction Monitoring):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Mechanism
This compound 343.4 [M+H]⁺ 243.1 25Quantifier: Loss of Angeloyl group (C₅H₇O, mass 83) + H₂O.
343.4215.135Qualifier: Subsequent loss of CO (-28 Da) from the coumarin core.
IS (Praeruptorin A) 387.4 [M+H]⁺227.122Internal Standard (structurally similar).

Note on Fragmentation: The primary fragmentation pathway for angeloyl-substituted pyranocoumarins involves the neutral loss of the ester side chain (angelic acid residue), generating a stable core ion.

Method Optimization Logic (Decision Tree)

Use this logic map to troubleshoot resolution issues during method transfer.

OptimizationTree Start Start Method Development ResCheck Is Resolution (this compound/Visnadin) > 1.5? Start->ResCheck TailCheck Is Tailing Factor > 1.2? ResCheck->TailCheck Yes ModGradient Decrease Gradient Slope (e.g., 0.5% B/min) ResCheck->ModGradient No SensCheck Is S/N Ratio > 10? TailCheck->SensCheck No AddAcid Increase Acid (to 0.2% Formic) TailCheck->AddAcid Yes Final Validate Method SensCheck->Final Yes ConcSample Concentrate Sample or Change to MS SensCheck->ConcSample No ModGradient->ResCheck AddAcid->SensCheck

Figure 2: Decision tree for optimizing chromatographic separation and peak shape.

Quantitative Calculations

External Standard Method:



Where:

  • 
     = Final volume of extract (mL).
    
  • 
     = Weight of plant powder (g).
    
  • 
     = Dilution factor (if any).
    

Validation Requirements:

  • Linearity:

    
     over 5 concentration points (e.g., 1–100 µg/mL).
    
  • Recovery: Spike samples at 3 levels (50%, 100%, 150%); Acceptable range 95–105%.

References
  • Sarkhail, P. (2014). Angelica keiskei (Ashitaba): A Review of its Phytochemistry and Pharmacology. Journal of Medicinal Plants.

  • Zhang, L., et al. (2014). Quantitative analysis of phenolic metabolites from different parts of Angelica keiskei by HPLC-ESI MS/MS. Food Chemistry.

  • Baba, K., et al. (1990). Chemical studies on the constituents of Angelica keiskei. Chemical and Pharmaceutical Bulletin.

  • Simsek, S., et al. (2025).[6] Development of a high-performance liquid chromatography (HPLC) method for coumarin quantification in medicinal plants. Bulgarian Chemical Communications.

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. Application Note.

Sources

Application Note: Comprehensive Evaluation of the Antioxidant Capacity of Selinidin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Selinidin is a bioactive pyranocoumarin found in medicinal plants such as Angelica keiskei and Cnidium monnieri. Unlike simple polyphenols that act primarily as direct radical scavengers, this compound exhibits a complex pharmacological profile characterized by significant anti-inflammatory and cytoprotective effects. This guide outlines a multi-tiered approach to evaluating its antioxidant capacity, moving from stoichiometric chemical assays to dynamic cellular signaling investigations (specifically the inhibition of LPS-induced NO production and ROS scavenging in macrophages).[1]

Part 1: Chemical Scavenging Assays (In Vitro)

While biological activity is the primary interest for drug development, establishing baseline chemical scavenging potential is required for structural characterization.

Solubility and Preparation (Critical Step)

This compound is lipophilic. Direct dissolution in aqueous buffers will result in precipitation and erratic data.

  • Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10–50 mM.

  • Working Solution: Dilute into the assay buffer immediately prior to use.

  • Solvent Control: Ensure the final DMSO concentration in all assays is < 0.1% (v/v) to prevent solvent interference with radical stability.

DPPH Radical Scavenging Assay

This assay measures the reducing capacity of this compound against the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Protocol:

  • Reagent: Prepare a 0.1 mM DPPH solution in analytical grade methanol. Keep in the dark.

  • Incubation:

    • Add 100 µL of this compound (serial dilutions: 5–100 µM) to 100 µL of DPPH solution in a 96-well microplate.

    • Blank: Methanol + this compound (to correct for native fluorescence/absorbance).

    • Control: Methanol + DPPH (100% radical signal).

  • Reaction: Incubate for 30 minutes at room temperature in the dark.

  • Measurement: Read Absorbance at 517 nm .

  • Calculation:

    
    
    
ABTS Cation Radical Decolorization Assay

ABTS is often more sensitive for lipophilic compounds like coumarins than DPPH.

Protocol:

  • Generation: Mix 7 mM ABTS with 2.45 mM potassium persulfate (1:1). Incubate in the dark for 12–16 hours to generate ABTS

    
    .[2]
    
  • Dilution: Dilute the ABTS

    
     solution with ethanol until Absorbance at 734 nm is 
    
    
    
    .
  • Assay: Mix 10 µL of this compound sample with 190 µL of diluted ABTS

    
    .
    
  • Measurement: Read Absorbance at 734 nm after 6 minutes.

Part 2: Cellular Antioxidant Dynamics (Bioassays)

The true therapeutic potential of this compound lies in its ability to modulate intracellular oxidative stress, particularly via the suppression of inducible Nitric Oxide Synthase (iNOS) and COX-2.

Cell Model Selection
  • Cell Line: RAW 264.7 (Murine Macrophages).[3][4][5][6]

  • Rationale: These cells produce high levels of NO and ROS upon stimulation with Lipopolysaccharide (LPS), providing a robust window to measure this compound's inhibitory effects.

Intracellular ROS Scavenging (DCFH-DA Assay)

This protocol measures the ability of this compound to prevent intracellular oxidative stress using the fluorogenic probe DCFH-DA.

Protocol:

  • Seeding: Plate RAW 264.7 cells (

    
     cells/well) in black 96-well plates. Incubate for 24h.
    
  • Pre-treatment: Treat cells with this compound (5, 10, 20 µM) for 1 hour.

    • Note: Include a Positive Control (e.g., N-acetylcysteine, 5 mM).

  • Induction: Add LPS (1 µg/mL) and incubate for 18–24 hours.

  • Staining:

    • Remove media and wash with PBS.

    • Add 10 µM DCFH-DA (in serum-free media). Incubate for 30 min at 37°C in the dark.

  • Measurement: Wash twice with PBS to remove extracellular dye. Measure fluorescence:

    • Excitation: 485 nm

    • Emission: 535 nm

Nitric Oxide (NO) Inhibition (Griess Assay)

This compound significantly inhibits NO production, a proxy for nitrosative stress.

Protocol:

  • Supernatant Collection: Following the LPS induction (from step 2.2), collect 100 µL of cell culture supernatant.

  • Reaction: Mix 100 µL supernatant with 100 µL Griess Reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).

  • Incubation: 10 minutes at room temperature.

  • Quantification: Measure Absorbance at 540 nm . Calculate nitrite concentration using a sodium nitrite standard curve.

Part 3: Mechanistic Validation (Molecular Pathways)

To validate that the observed antioxidant effect is specific and not an artifact, you must assess the upstream regulators, specifically the NF-κB and Nrf2 pathways.

Western Blotting Targets
  • iNOS & COX-2: this compound should dose-dependently downregulate these proteins.

  • HO-1 (Heme Oxygenase-1): An antioxidant enzyme often upregulated by coumarins via the Nrf2 pathway.[3]

  • Phospho-NF-κB (p65): this compound typically blocks the phosphorylation/translocation of p65, preventing the transcription of pro-oxidant genes.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the evaluation process, from extraction to mechanistic confirmation.

Selinidin_Evaluation_Workflow cluster_Chem Phase 1: Chemical Screen cluster_Cell Phase 2: Cellular Dynamics (RAW 264.7) cluster_Mech Phase 3: Mechanism This compound This compound (Pyranocoumarin) Solubility Solubility Check (DMSO < 0.1%) This compound->Solubility DPPH DPPH Assay (e- Transfer) Solubility->DPPH ABTS ABTS Assay (Radical Cation) Solubility->ABTS LPS LPS Induction (Oxidative Stress) Solubility->LPS Pre-treatment ROS Intracellular ROS (DCFH-DA) LPS->ROS NO NO Production (Griess Reagent) LPS->NO WB Western Blot (iNOS, COX-2, HO-1) ROS->WB Validate NO->WB Validate

Caption: Figure 1. Integrated workflow for evaluating this compound, progressing from chemical stability to cellular functional assays.

Mechanism of Action Diagram

This diagram details the specific signaling pathway modulation by this compound in the context of oxidative stress.

Selinidin_Mechanism LPS LPS / Oxidative Stress TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK / NF-κB Signaling TLR4->MAPK iNOS iNOS / COX-2 MAPK->iNOS Promotes Nrf2 Nrf2 (Cytoprotective) HO1 HO-1 / NQO1 (Antioxidant Enzymes) Nrf2->HO1 NO_ROS NO & ROS (Cellular Damage) iNOS->NO_ROS HO1->NO_ROS Neutralizes This compound This compound This compound->MAPK BLOCKS This compound->Nrf2 Activates (?) This compound->iNOS Downregulates

Caption: Figure 2. Proposed mechanism: this compound inhibits the pro-oxidant NF-κB pathway and suppresses iNOS expression.

Data Summary Template[5]

For reporting results, utilize the following table structure to ensure comparability across experiments.

Assay TypeMetricControl (LPS only)This compound (Low Dose)This compound (High Dose)Positive Control (e.g., Trolox/Dex)
DPPH

(µM)
N/A--15.4 ± 1.2
Intracellular ROS Fluorescence (RFU)



*

NO Production Nitrite (µM)




iNOS Expression Band Density (Fold)1.00.80.30.2

* p < 0.05, ** p < 0.01 vs Control

References

  • Ryu, S. et al. (2009). this compound inhibits lipopolysaccharide-induced nitric oxide and prostaglandin E2 production in RAW 264.7 macrophages. Journal of Cellular Biochemistry.

  • Lee, J. et al. (2011). Anti-inflammatory effect of this compound via modulation of MAPK and NF-κB signaling pathways. Biomolecules & Therapeutics.[2]

  • Bartholomew, B. et al. (2021). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. Journal of Medicinal Chemistry.

  • Alam, M. et al. (2013). Inhibition of lipopolysaccharide-induced nitric oxide production by coumarins. International Immunopharmacology.

  • Sroka, Z. (2005). Antioxidative and antiradical properties of plant phenolics. Zeitschrift für Naturforschung C.

Sources

Troubleshooting & Optimization

Technical Support Center: Selinidin Stability and Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Selinidin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reliability of your results.

Introduction to this compound Stability

This compound is an angular furanocoumarin distinguished by a lactone ring and an angelic acid ester side chain.[1] Understanding its stability profile is critical for accurate experimental design, data interpretation, and formulation development. Like many coumarin derivatives, this compound is susceptible to degradation under various environmental conditions, including exposure to light, non-neutral pH, and oxidizing agents.[2][3] This guide will delve into the common stability challenges associated with this compound and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing potency over a short period. What are the likely causes?

A1: Loss of this compound potency is typically due to chemical degradation. The two most common culprits are hydrolysis and photodegradation. The lactone ring inherent to the coumarin structure and the angelic acid ester are both susceptible to hydrolysis, a reaction that is significantly accelerated in basic and, to a lesser extent, acidic conditions.[2] Furthermore, furanocoumarins are known to be photosensitive and can degrade upon exposure to ambient or UV light.[4]

Q2: What are the optimal storage conditions for this compound, both as a solid and in solution?

A2: For solid this compound, it is recommended to store it in a tightly sealed container in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) is advisable.

When in solution, it is crucial to protect it from light by using amber vials or by wrapping the container in aluminum foil. If possible, prepare fresh solutions for each experiment. If storage is necessary, aliquot the solution into tightly sealed vials and store at -20°C or -80°C for short to medium-term storage. The choice of solvent is also critical; ensure this compound is stable in the chosen solvent for the intended duration of your experiment.

Q3: I'm observing a change in the color or clarity of my this compound solution. What does this indicate?

A3: A change in the physical appearance of your this compound solution, such as developing a yellow tint or becoming cloudy, is a strong indicator of degradation. This can result from the formation of degradation products, which may have different solubility profiles or chromophores. It is recommended to discard the solution and prepare a fresh one.

Q4: Can the pH of my experimental buffer affect this compound's stability?

A4: Absolutely. The pH of the solution is a critical factor. Basic conditions (pH > 7) significantly accelerate the hydrolysis of the lactone ring, leading to the formation of a coumarinic acid salt, which is inactive.[2] While more stable in acidic to neutral pH, prolonged exposure to strongly acidic conditions can also lead to degradation. It is advisable to work with buffers in the neutral to slightly acidic range (pH 6-7) and to minimize the time this compound is in solution.

Q5: Are there any known incompatibilities of this compound with common laboratory reagents?

A5: this compound, like other coumarins, can be susceptible to degradation in the presence of strong oxidizing agents. It is also advisable to avoid strong acids and bases, as they can catalyze hydrolysis.[2] When working with complex biological matrices, be aware of potential enzymatic degradation.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

Symptoms:

  • High variability between replicate experiments.

  • Loss of expected biological activity over the course of an experiment.

Potential Cause: This is often due to the degradation of this compound in the assay medium. The physiological pH (around 7.4) and temperature (37°C) of many cell-based assays can promote hydrolysis of the lactone ring and the ester side chain.

Troubleshooting Steps:

  • Minimize Incubation Time: Design your experiments to have the shortest possible incubation time with this compound.

  • Prepare Fresh Solutions: Always prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO) immediately before use.

  • pH Control: Ensure the pH of your assay buffer is well-controlled and in a range where this compound is most stable (ideally slightly acidic to neutral).

  • Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound) in your experiments to rule out any effects of the solvent itself.

  • Positive Control: Use a stable, known active compound as a positive control to ensure the assay is performing as expected.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Symptoms:

  • Multiple unexpected peaks in the chromatogram of a this compound sample.

  • A decrease in the peak area of the main this compound peak over time.

Potential Cause: The appearance of new peaks is a clear sign of degradation. These peaks represent the various degradation products of this compound.

Troubleshooting Steps:

  • Sample Handling: Review your sample preparation and handling procedures. Ensure samples are protected from light and stored at appropriate temperatures before and during analysis.

  • Mobile Phase pH: Check the pH of your mobile phase. If it is basic, it could be causing on-column degradation. Consider using a mobile phase with a neutral or slightly acidic pH.

  • Forced Degradation Study: To identify the potential degradation products, perform a forced degradation study. This involves intentionally exposing this compound to harsh conditions (acid, base, oxidation, heat, and light) to generate the degradants. This will help in developing a stability-indicating HPLC method.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of your this compound peak. This can help determine if any degradation products are co-eluting.

Key Degradation Pathways

The degradation of this compound is expected to proceed through several key pathways, primarily targeting the lactone ring and the ester side chain.

Hydrolysis

The most significant degradation pathway for this compound is likely hydrolysis. This can occur at two primary sites:

  • Lactone Ring Hydrolysis: Under basic conditions, the lactone ring is readily opened to form the corresponding carboxylate and hydroxyl groups of a coumarinic acid derivative. This process is generally irreversible upon neutralization.

  • Ester Side Chain Hydrolysis: The angelic acid ester side chain is also susceptible to hydrolysis, which would yield the corresponding alcohol and angelic acid. This reaction can be catalyzed by both acids and bases.

This compound This compound (Lactone and Ester Intact) Hydrolyzed_Lactone Coumarinic Acid Derivative (Lactone Ring Opened) This compound->Hydrolyzed_Lactone Base-catalyzed hydrolysis Hydrolyzed_Ester This compound Alcohol (Ester Hydrolyzed) This compound->Hydrolyzed_Ester Acid/Base-catalyzed hydrolysis Fully_Hydrolyzed Fully Hydrolyzed Product Hydrolyzed_Lactone->Fully_Hydrolyzed Ester hydrolysis Hydrolyzed_Ester->Fully_Hydrolyzed Lactone hydrolysis

Caption: Hydrolytic degradation pathways of this compound.

Photodegradation

Furanocoumarins are known to be photoreactive.[4] Upon exposure to UV or even strong visible light, this compound can undergo various photochemical reactions, including dimerization, oxidation, or rearrangement, leading to a loss of activity and the formation of photoproducts.

Oxidative Degradation

The presence of oxidizing agents can lead to the degradation of this compound. The electron-rich aromatic system and the furan ring are potential sites for oxidation, which can result in the formation of various oxidized derivatives.[2][3]

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H2O2), 3%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • HPLC system with a PDA or UV detector and a C18 column

Procedure:

  • Acid Hydrolysis: Dissolve a known concentration of this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at room temperature for 1 hour.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H2O2 and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store solid this compound at 60°C for 48 hours. Also, prepare a solution of this compound in a suitable solvent and heat at 60°C for 24 hours.

  • Photodegradation: Expose a solution of this compound to a photostability chamber (with both UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photodegradation Photo->Analysis This compound This compound Sample This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo Data Degradation Profile Analysis->Data

Caption: Workflow for a forced degradation study of this compound.

Quantitative Data Summary
Stress ConditionTypical Reagents/ConditionsExpected Outcome
Acid Hydrolysis 0.1 M HCl, 60°CModerate degradation, potential ester hydrolysis.
Base Hydrolysis 0.1 M NaOH, Room TempRapid and significant degradation, lactone ring opening.
Oxidation 3% H2O2, Room TempPotential for significant degradation.
Thermal 60°C (Solid & Solution)Slow to moderate degradation.
Photodegradation UV/Vis lightSignificant degradation, formation of various photoproducts.

References

  • ACS Earth and Space Chemistry. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms. [Link]

  • ResearchGate. Metabolic pathway of coumarin showing formation of various degradation products. [Link]

  • MDPI. Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. [Link]

  • JBINO. A review on coumarin: SAR, signaling pathway (s) in pharmacological activity & metabolite. [Link]

  • ResearchGate. (PDF) Photodegradation of some Furocoumarins in Ethanol under UV Irradiation. [Link]

  • PubMed. Metabolism of linear and angular furanocoumarins by Papilio polyxenes CYP6B1 co-expressed with NADPH cytochrome P450 reductase. [Link]

  • ResearchGate. Biosynthetic pathways to linear and angular furanocoumarins starting from umbelliferone. [Link]

  • PubMed. Synthesis and antifungal activity of coumarins and angular furanocoumarins. [Link]

  • MDPI. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. [Link]

  • ResearchGate. FORCE DEGRADATION AND STABILITY STUDY OF 7-HYDROXY COUMARIN. [Link]

  • Wikipedia. Furanocoumarin. [Link]

  • ResearchGate. Biosynthesis pathway of angular furanocoumarins. [Link]

  • PubChem. This compound. [Link]

  • PubMed. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. [Link]

  • PubMed. Determination of phototoxic furanocoumarins in natural cosmetics using SPE with LC-MS. [Link]

  • MDPI. Stability Study, Quantification Method and Pharmacokinetics Investigation of a Coumarin–Monoterpene Conjugate Possessing Antiviral Properties against Respiratory Syncytial Virus. [Link]

  • p-ANISIDINE RELEASE STUDY BY HYDROLYSIS OF SCHIFF BASES IN HOMOGENEOUS MEDIA Awatif Amaria Moulay1, Kheira Diaf1, Zineb Elbahri2. [Link]

  • PMC. Kinetics of Aspartimide Formation and Hydrolysis in Lasso Peptide Lihuanodin. [Link]

  • ResearchGate. (PDF) Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. [Link]

  • Semantic Scholar. Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. [Link]

  • ResearchGate. Kinetics of the alkaline hydrolysis of nitrocellulose. [Link]

  • ResearchGate. Analytical Methods for Nanomaterial Determination in Biological Matrices. [Link]

  • PubMed. Biosynthesis of angular furanocoumarins. [Link]

  • PubMed. Kinetics of the alkaline hydrolysis of nitrocellulose. [Link]

Sources

Selinidin purity assessment and impurity identification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Selinidin Purity & Analysis

  • Topic: this compound Purity Assessment and Impurity Identification

  • Role: Senior Application Scientist

Executive Summary

This compound (3'-O-angeloyl-3',4'-dihydro-seselin) is an angular pyranocoumarin primarily isolated from Angelica keiskei (Ashitaba) and Cnidium monnieri. Its pharmacological potential as a calcium channel blocker and anti-inflammatory agent relies heavily on the structural integrity of its angeloyl ester moiety and the pyranocoumarin core .

Users frequently encounter three specific analytical challenges:

  • Differentiation from Anomalin: A constitutional isomer (linear pyranocoumarin) that often co-elutes.

  • Ester Hydrolysis: Spontaneous degradation into Lomatin and Angelic acid.

  • Cis-Trans Isomerization: Light-induced conversion of the angeloyl group (Z) to the tigloyl group (E).

This guide provides self-validating protocols to address these issues, moving beyond "recipe" instructions to explain the chemical causality of the methods.

Module 1: Chromatographic Purity Assessment (HPLC/UPLC)

The Challenge: this compound is lipophilic but contains a labile ester. Standard generic gradients often fail to separate it from its isomer, Anomalin.

The Solution: Use a C18 stationary phase with high carbon load or a Phenyl-Hexyl phase to exploit


 interaction differences between the angular (this compound) and linear (Anomalin) cores.
Standard Operating Procedure (SOP)
ParameterSpecificationRationale (Causality)
Column C18 (e.g., 2.1 x 100 mm, 1.7 µm)High surface area required for resolving structural isomers.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.7) suppresses silanol activity and keeps phenolic impurities protonated for sharp peaks.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for coumarins than Methanol due to lower viscosity and distinct selectivity.
Flow Rate 0.3 - 0.5 mL/minOptimized for UPLC backpressure limits.
Detection UV 320 nm (Primary), 254 nm320 nm targets the conjugated coumarin lactone ring; maximizes signal-to-noise ratio.
Temperature 30°CControls viscosity and retention time reproducibility.

Gradient Profile:

  • 0-2 min: 30% B (Isocratic hold to stack polar impurities)

  • 2-15 min: 30%

    
     90% B (Linear gradient)
    
  • 15-17 min: 90% B (Wash lipophilic dimers)

  • 17.1 min: 30% B (Re-equilibration)

Module 2: Impurity Identification & Structural Validation

The Challenge: Mass Spectrometry (LC-MS) alone cannot distinguish this compound from Anomalin because they share the exact same molecular formula (


) and mass (

328.36).

The Solution: You must use NMR Spectroscopy for definitive identification. The coupling pattern of the aromatic protons is the "fingerprint" that validates the core structure.

The "Self-Validating" NMR Check

To confirm you have This compound (Angular) and not Anomalin (Linear) , look at the aromatic region (6.5 - 8.0 ppm).

  • This compound (Angular Core - Seselin type):

    • You will see two doublets (d) for protons H-5 and H-6.

    • Validation: These protons are ortho to each other. The coupling constant (

      
      ) will be ~8.5 Hz .
      
  • Anomalin (Linear Core - Xanthyletin type):

    • You will see two singlets (s) for protons H-5 and H-8.

    • Validation: These protons are para to each other. There is zero (or negligible) coupling.

Impurity Classification Table:

Impurity TypeCompound NameOriginDetection Marker
Isomer AnomalinCo-occurring natural productNMR: Singlets in aromatic region.
Degradant LomatinHydrolysis of esterLC-MS: Mass shift -82 Da (Loss of Angeloyl).
Degradant Angelic AcidHydrolysis byproductHPLC: Early eluting peak (polar).
Isomer Tigloyl-SelinidinUV-light degradationNMR: Alkene proton shift (Z

E).

Module 3: Visualization of Workflows

Figure 1: Analytical Decision Tree

Caption: Logical flow for assessing this compound purity. If LC-MS shows correct mass, NMR is mandatory to rule out constitutional isomers.

Selinidin_Analysis Start Crude/Purified Sample HPLC HPLC-DAD (320 nm) Start->HPLC PurityCheck Single Peak? HPLC->PurityCheck MS_Check LC-MS Analysis (m/z 329 [M+H]+) PurityCheck->MS_Check Yes Result_Lomatin DEGRADANT: Lomatin (m/z 247) PurityCheck->Result_Lomatin No (Early eluting) MassMatch Mass Matches? MS_Check->MassMatch NMR_Check 1H-NMR Analysis (Aromatic Region) MassMatch->NMR_Check Yes MassMatch->Result_Lomatin No (m/z 247) Coupling Coupling Pattern? NMR_Check->Coupling Result_this compound CONFIRMED: This compound (Ortho d, J=8.5Hz) Coupling->Result_this compound Doublets Result_Anomalin IMPURITY: Anomalin (Para singlets) Coupling->Result_Anomalin Singlets

Figure 2: Degradation Pathway

Caption: The primary degradation route is hydrolysis of the ester bond, yielding Lomatin and Angelic Acid.

Degradation This compound This compound (C19H20O5) Hydrolysis Hydrolysis (+H2O / Acid / Base) This compound->Hydrolysis Lomatin Lomatin (Alcohol Core) Hydrolysis->Lomatin AngelicAcid Angelic Acid (Side Chain) Hydrolysis->AngelicAcid

Module 4: Troubleshooting & FAQs

Q1: I see a "ghost peak" appearing just after my main this compound peak. What is it?

  • Diagnosis: This is likely the Tigloyl isomer .

  • Cause: this compound contains an angeloyl group (Z-isomer). Exposure to ambient UV light or heat causes isomerization to the more stable Tigloyl group (E-isomer).

  • Fix: Prepare samples in amber glass vials. Keep the autosampler temperature at 4°C. Avoid leaving samples on the bench for >4 hours.

Q2: My LC-MS shows a mass of 247 instead of 329. Is my standard bad?

  • Diagnosis: Your sample has hydrolyzed.

  • Cause: The ester bond is labile. If you used methanol as a solvent and left it for days, or if your mobile phase pH is too high (>7) or too low (<2), the ester cleaves.

  • Fix: Use Acetonitrile for stock solutions (aprotic). Ensure mobile phase pH is buffered around 3.0-4.0 (Formic acid is ideal).

Q3: Can I use a generic C18 column for separating this compound from Anomalin?

  • Analysis: It is difficult. Both are hydrophobic isomers.

  • Recommendation: If peaks overlap on C18, switch to a Phenyl-Hexyl column. The different shape (angular vs. linear) affects how the molecules interact with the pi-electrons of the phenyl phase, often providing the necessary separation selectivity that C18 lacks.

References

  • PubChem Database. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Sarkhail, P., et al. (2013). Phytochemical processing of Angelica species. Validating the extraction of pyranocoumarins. ResearchGate.[1][2][3][4] Retrieved from [Link]

  • Baba, K., et al. (1990). Chemical studies on the constituents of the roots of Angelica keiskei. (Differentiation of angular vs linear coumarins).
  • Separation Science. (2025). HPLC Separation Guide for Coumarins. Retrieved from [Link]

Sources

Technical Support Center: Navigating Cell Viability Assay Interference by Selinidin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers encountering unexpected results in cell viability assays when working with Selinidin. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you identify, understand, and mitigate assay interference, ensuring the integrity of your experimental data.

Introduction: The Challenge of Assay Interference

This compound, a member of the benzopyran class of compounds, holds potential for various biological applications[1][2][3]. However, like many molecules with antioxidant potential, it can interfere with common cell viability assays that rely on cellular redox activity[4][5][6][7][8]. This interference can lead to a misinterpretation of this compound's cytotoxic effects, potentially masking true toxicity or suggesting a false increase in cell viability. This guide will equip you with the knowledge and protocols to navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected increase in signal in our MTT/XTT/WST-1 assay when treating cells with this compound, even at high concentrations where we expect cytotoxicity. What is the likely cause?

A1: This is a strong indication of direct assay interference. This compound, as a benzopyran, may possess reducing properties that directly convert the tetrazolium salts (MTT, XTT, WST-1) to their colored formazan products[4][7]. This chemical reaction is independent of cellular metabolic activity and leads to a false-positive signal, making it appear as though cell viability is high[7][8].

Q2: How can we definitively confirm that this compound is interfering with our colorimetric assay?

A2: A cell-free control experiment is the most effective method to confirm interference[9]. This involves running the assay with this compound in your standard cell culture medium but without any cells. If you observe a color change that is dependent on the concentration of this compound, it confirms direct chemical interference with the assay reagent.

Q3: Our this compound stock solution has a slight color. Could this be affecting our absorbance-based assay results?

A3: Yes, the intrinsic color of a test compound can interfere with absorbance-based assays. It is crucial to run a "compound only" control, which contains the compound in the medium at all tested concentrations but without the assay reagent. The absorbance of these wells should be subtracted from the final readings of your treated wells.

Q4: We are seeing a decrease in signal in our LDH assay at high this compound concentrations, but microscopy shows significant cell death. Why?

A4: This discrepancy could arise if this compound inhibits the lactate dehydrogenase (LDH) enzyme itself. To test for this, you can add this compound to the positive control (lysed cells) and see if the signal is reduced compared to the positive control without this compound.

Q5: Are there alternative assays that are less prone to interference by compounds like this compound?

A5: Yes, assays with different detection principles are recommended. ATP-based assays, which measure the ATP present in viable cells, and the Sulforhodamine B (SRB) assay, which quantifies total cellular protein, are excellent alternatives as they do not rely on cellular redox potential[10][11][12].

Troubleshooting Guide: A Step-by-Step Approach

This section provides a structured approach to diagnosing and resolving assay interference.

Part 1: Identifying Interference in Tetrazolium-Based Assays (MTT, XTT, WST-1)

These assays are highly susceptible to interference from reducing compounds. The underlying principle is the enzymatic reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in viable cells[13].

A Unexpected Viability Results with this compound B Perform Cell-Free Assay Control (this compound + Media + Assay Reagent, No Cells) A->B C Color Change Observed? B->C Analyze Results D YES: Direct Chemical Interference Confirmed C->D E NO: Interference is Unlikely C->E F Switch to a Non-Redox-Based Assay (e.g., ATP or SRB Assay) D->F G Investigate Other Experimental Variables (Cell Seeding, Contamination, etc.) E->G

Caption: Troubleshooting workflow for tetrazolium assay interference.

This protocol will determine if this compound directly reduces the tetrazolium salt.

  • Plate Setup: In a 96-well plate, prepare wells with 100 µL of your standard cell culture medium.

  • Compound Addition: Add this compound at the same concentrations used in your cell-based experiment. Include a vehicle control (e.g., DMSO).

  • Reagent Addition: Add the MTT, XTT, or WST-1 reagent according to the manufacturer's protocol (e.g., 10 µL of MTT solution)[9][14].

  • Incubation: Incubate the plate for the same duration as your cell-based assay (typically 1-4 hours) at 37°C[9].

  • Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or SDS in HCl) to each well.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength.

  • Analysis: If the absorbance increases with the concentration of this compound, direct chemical interference is confirmed.

Part 2: Addressing Potential LDH Assay Interference

The LDH assay measures the activity of lactate dehydrogenase released from damaged cells into the culture medium[15]. While less common, compounds can inhibit this enzyme, leading to an underestimation of cytotoxicity.

A Discrepancy between Microscopy and LDH Results B Perform LDH Enzyme Inhibition Control A->B C Add this compound to Positive Control (Lysis Buffer) B->C D Reduced LDH Signal Compared to PC? C->D Measure Activity E YES: Enzyme Inhibition Confirmed D->E F NO: No Direct Enzyme Inhibition D->F G Consider Alternative Cytotoxicity Assays E->G H Review Assay Timing and Cell Health F->H

Caption: Validating potential LDH enzyme inhibition by this compound.

Recommended Alternative Assays & Protocols

If interference is confirmed, switching to an assay with a different mechanism is the most robust solution.

ATP-Based Cell Viability Assay

Principle: This assay quantifies adenosine triphosphate (ATP), an indicator of metabolically active cells[12][16]. The amount of ATP is directly proportional to the number of viable cells. Firefly luciferase is used to catalyze the oxidation of D-luciferin, and the resulting light output is measured[17].

  • Plate Cells: Seed cells in an opaque-walled 96-well plate and treat with this compound as required.

  • Equilibrate: Allow the plate to equilibrate to room temperature for approximately 30 minutes[9].

  • Add Reagent: Add a volume of the ATP assay reagent equal to the culture medium volume in each well (e.g., 100 µL)[17].

  • Mix: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis[17].

  • Incubate: Incubate at room temperature for 10 minutes to stabilize the luminescent signal[17].

  • Measure Luminescence: Read the luminescence using a plate reader.

Table 1: Comparison of Assay Principles

Assay TypePrincipleCommon ReagentPotential this compound Interference
Tetrazolium Reduction Measures metabolic activity via mitochondrial dehydrogenases[13].MTT, XTT, WST-1High: Direct reduction of the reagent[7].
LDH Release Measures membrane integrity via released LDH enzyme[15].Lactate, Tetrazolium saltPossible: Inhibition of the LDH enzyme.
ATP Quantification Measures ATP content of viable cells[12].Luciferin, LuciferaseLow: Unlikely to interfere with the enzymatic reaction.
Total Protein Measures total cellular protein content[10].Sulforhodamine BLow: Unlikely to interfere with protein binding.
Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric assay that measures total cellular protein content. The dye binds to basic amino acid residues of proteins under acidic conditions. The amount of bound dye is proportional to the cell mass[10][18][19].

  • Cell Plating and Treatment: Seed and treat cells with this compound in a 96-well plate.

  • Fixation: Gently add 50 µL of cold 10% (w/v) Trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells[18].

  • Washing: Remove the TCA and wash the plates four to five times with slow-running tap water or 1% acetic acid to remove unbound dye[18][20]. Air-dry the plates completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes[18].

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye[20].

  • Solubilization: Air-dry the plates again. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye[18][20].

  • Read Absorbance: Shake the plate for 10 minutes and measure the absorbance at approximately 510 nm[20].

Final Recommendations

When investigating the biological activity of a novel compound like this compound, it is crucial to be aware of the potential for assay interference.

  • Always perform validation controls: Run cell-free and compound-only controls to check for direct interference with your chosen assay.

  • Use orthogonal assays: Confirm your results with a second assay that relies on a different biological principle (e.g., pairing a tetrazolium assay with an ATP or SRB assay).

  • Consult authoritative guidelines: Refer to resources like the Assay Guidance Manual for best practices in cell-based assay development and validation[9][21].

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • O'Brien, J., et al. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). ATP Cell Viability Assay. Retrieved from [Link]

  • Canvax. (2023). SRB Cytotoxicity Assay Data Sheet. Retrieved from [Link]

  • RE-Place. (n.d.). ATP cell viability assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of synthetic coumarin derivatives on cell viability. Retrieved from [Link]

  • Pang, Y., et al. (2023). Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review. Frontiers in Marine Science, 10, 1234567. Retrieved from [Link]

  • Wolters Kluwer. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Retrieved from [Link]

  • Wang, Y., et al. (2005). A unique highly oxygenated pyrano[4,3-c][20]benzopyran-1,6-dione derivative with antioxidant and cytotoxic activities from the fungus Phellinus igniarius. Organic Letters, 7(9), 1675–1678. Retrieved from [Link]

  • Gritto, M., et al. (2008). Synthesis and biological evaluation of benzopyran analogues bearing class III antiarrhythmic pharmacophores. Journal of Medicinal Chemistry, 51(1), 147-156. Retrieved from [Link]

  • Abdel-Hafez, S. M., et al. (2022). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. Molecules, 27(13), 4209. Retrieved from [Link]

  • European Pharmaceutical Review. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]

  • Fiorito, S., et al. (2020). Investigation of the cytotoxicity of bioinspired coumarin analogues towards human breast cancer cells. Scientific Reports, 10(1), 6889. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 668079. Retrieved from [Link]

  • Sterling Pharma Solutions. (2024). Applying analytical method validation to cell-based potency assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. Retrieved from [Link]

  • Thasleema, S. K., et al. (2013). In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line. Iranian Journal of Pharmaceutical Research, 12(1), 161–168. Retrieved from [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences. (2024). BENZOPYRAN: A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2015). Synthesis of some novel benzopyranes derivatives and evaluation their biological activity. Retrieved from [Link]

  • Kratz, J. M., et al. (2011). In Vitro Cytotoxic Screening of Coumarins. Latin American Journal of Pharmacy, 30(9), 1669-1674. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Somayaji, A., & Shastry, C. S. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Journal of Pharmaceutical Research International, 33(46B), 337-346. Retrieved from [Link]

  • ResearchGate. (n.d.). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

  • Tran, K., et al. (2024). Mechanistic deconvolution of autoreduction in tetrazolium-based cell viability assays. Aspiring Scholars Directed Research Program. Retrieved from [Link]

  • Tran, K., et al. (2024). Mechanistic deconvolution of autoreduction in tetrazolium-based cell viability assays. Aspiring Scholars Directed Research Program. Retrieved from [Link]

  • Tang, Y., et al. (2024). Structural insights and biological activities of flavonoids: Implications for novel applications. Food Frontiers. Retrieved from [Link]

  • Casas, L., et al. (2013). The biological activity of the wine anthocyanins delphinidin and petunidin is mediated through Msn2 and Msn4 in Saccharomyces cerevisiae. Molecular Nutrition & Food Research, 57(10), 1846-1856. Retrieved from [Link]

  • Stepanenko, A. A., & Dmitrenko, V. V. (2020). Tetrazolium reduction assays under-report cell death provoked by clinically relevant concentrations of proteasome inhibitors. Gene, 740, 144548. Retrieved from [Link]

  • Pereira, C., et al. (2021). Plant Flavonoids: Chemical Characteristics and Biological Activity. Molecules, 26(22), 6980. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. Molecules, 28(5), 2375. Retrieved from [Link]

  • Acquaviva, R., et al. (2003). Activity and mechanism of the antioxidant properties of cyanidin-3-O-beta-glucopyranoside. Free Radical Research, 37(6), 653–659. Retrieved from [Link]

  • Marques, F., et al. (2022). Antioxidant Activity and Mechanisms of Action of Natural Compounds Isolated from Lichens: A Systematic Review. Molecules, 27(12), 3878. Retrieved from [Link]

  • ResearchGate. (n.d.). Activity and mechanism of the antioxidant properties of cyanidin-3-O-β-glucopyranoside. Retrieved from [Link]

Sources

Strategies to improve the resolution of Selinidin in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Resolution Support Portal

Objective: This guide addresses the chromatographic separation of Selinidin , an angular pyranocoumarin found in Angelica keiskei, Cnidium monnieri, and Peucedanum species.

The Core Challenge: this compound (an ester of cis-khellactone) frequently co-elutes with its structural isomers (e.g., Anomalin , Deltoin ) and hydrophobic matrix interferences (lipids/chlorophyll). Achieving baseline resolution (


) requires precise control over stationary phase selectivity and mobile phase pH to prevent lactone hydrolysis.

Module 1: The Resolution Engine (Method Development)

Q1: I am seeing a "shoulder" on my this compound peak. Is this column aging or an isomer?

Diagnosis: If the shoulder is constant across injections, it is likely a co-eluting isomer, most commonly Anomalin . These two compounds are structural isomers (both esters of khellactone) with identical molecular weights (


 g/mol ), making MS detection insufficient for separation.

The Solution: Selectivity Tuning Standard C18 columns often fail to separate these critical pairs because their hydrophobicity is nearly identical. You must leverage shape selectivity or


 interactions .

Recommended Protocol:

ParameterStandard Condition (Screening)Optimized Resolution Condition Why?
Column C18 (3.5

m or 5

m)
Phenyl-Hexyl or C18 (Fused-Core, 2.7

m)
Phenyl phases engage in

stacking with the coumarin ring, offering orthogonal selectivity to hydrophobicity.
Mobile Phase A WaterWater + 0.1% Formic Acid Acid suppresses silanol activity (reducing tailing) and stabilizes the lactone ring.
Mobile Phase B MethanolAcetonitrile ACN provides sharper peaks and lower backpressure, allowing for higher flow rates on sub-3

m columns.
Temperature 25°C30°C - 35°C Slight elevation improves mass transfer, narrowing peak widths (

), which increases Resolution (

).
Q2: My retention times are drifting, and the this compound peak area is decreasing over the run. What is happening?

Root Cause: On-column Hydrolysis . this compound contains a lactone ring and an ester side chain. At neutral or basic pH (


), the lactone ring opens (saponification), or the ester hydrolyzes, converting this compound into This compound-OH  (free alcohol) or other degradation products.

The Fix: The "Acid Shield" Protocol You must buffer the mobile phase to maintain a pH between 2.5 and 3.5 .

  • Prepare Mobile Phase A: 1000 mL Water + 1 mL Formic Acid (or 0.1% Phosphoric Acid if not using MS).

  • Verify pH: Ensure the aqueous fraction is pH

    
    .
    
  • Avoid: Do not use Ammonium Acetate at pH 6.0+ for long sequences.

Module 2: Visualizing the Workflow

The following diagram outlines the decision logic for troubleshooting poor resolution of pyranocoumarins.

Selinidin_Troubleshooting Start Start: Poor Resolution (Rs < 1.5) Check_Peak Check Peak Morphology Start->Check_Peak Split_Path Is it Tailing or Co-elution? Check_Peak->Split_Path Tailing Peak Tailing (As > 1.2) Split_Path->Tailing Asymmetry Coelution Doublet/Shoulder (Isomer) Split_Path->Coelution Split Peak Action_pH Action: Add 0.1% Formic Acid to Mobile Phase Tailing->Action_pH Action_Col Action: Check Column for Matrix Fouling (Lipids) Tailing->Action_Col Selectivity Switch to Phenyl-Hexyl or C18 (High Carbon Load) Coelution->Selectivity Gradient Flatten Gradient Slope (e.g., 0.5% B/min) Coelution->Gradient

Figure 1: Decision tree for diagnosing this compound resolution failures. Blue nodes indicate analysis steps; Green nodes indicate corrective actions.

Module 3: Sample Preparation & Matrix Management

Q3: I am extracting from Angelica roots. My column pressure is spiking after 20 injections. Why?

Analysis: Crude ethanolic extracts of Angelica or Cnidium are rich in essential oils and waxes. These lipophilic compounds precipitate on the head of the RP-HPLC column, causing band broadening and pressure spikes.

The "Self-Validating" Cleanup Protocol: Do not inject crude extracts directly. Use this Solid Phase Extraction (SPE) workflow to ensure column longevity and data integrity.

  • Conditioning: C18 SPE Cartridge (500 mg). Flush with 3 mL MeOH, then 3 mL Water.

  • Loading: Load 1 mL of crude extract (diluted 1:1 with water).

  • Wash (Critical Step): Wash with 3 mL 30% Methanol .

    • Why? This removes highly polar interferences (sugars, simple acids) without eluting this compound.

  • Elution: Elute with 3 mL 90% Acetonitrile .

    • Why? this compound elutes here. The very hydrophobic waxes remain on the cartridge or are eluted later; however, this fraction is significantly cleaner.

  • Reconstitution: Evaporate to dryness and reconstitute in the Initial Mobile Phase (e.g., 40% ACN).

    • Validation: Inject the blank reconstitution solvent. If ghost peaks appear, your SPE wash step was insufficient.

Module 4: Detection & Sensitivity

Q4: What is the optimal wavelength? I see literature citing 254 nm and 320 nm.

Answer: Use 322 nm (or 320-325 nm range).

  • 254 nm: Non-specific. Detects everything with a benzene ring, leading to a "noisy" chromatogram where this compound is buried under matrix peaks.

  • 322 nm: Specific to the coumarin/pyranocoumarin core conjugation. This maximizes the Signal-to-Noise (S/N) ratio for this compound and minimizes interference from non-coumarin compounds.

Data Table: Relative Response Factors

CompoundUV Max (nm)Detection Limit (LOD) @ 322nm
This compound 322~0.02

g/mL
Osthole 322~0.01

g/mL
Matrix (Lipids) < 210Not Detected (Transparent)

References

  • Separation of Coumarin Isomers

    • Title: Fingerprint Analysis of the Fruits of Cnidium monnieri Extract by High-Performance Liquid Chromatography-Diode Array Detection-Electrospray Ioniz
    • Source: Journal of Pharmaceutical and Biomedical Analysis (2007).[1]

    • Context: Establishes the baseline separation of coumarins including this compound (often referred to in the context of Cnidium coumarins)
    • URL:[Link]

  • Pyranocoumarin Biosynthesis & Identification

    • Title: Advances in the Biosynthesis of Pyranocoumarins: Isolation and 13C-Incorporation Analysis.[2][3]

    • Source: Journal of N
    • Context: Provides structural data and HPLC isolation conditions for pyranocoumarins (xanthyletin/seselin derivatives) relevant to this compound's structural class.
    • URL:[Link]

  • Method Development Principles

    • Title: Principles of Chromatography Method Development.[4][5]

    • Source: IntechOpen (2019).
    • Context: Foundational reference for the "Resolution Engine" module (Gradient slope, pH effects).
    • URL:[Link]

Sources

Technical Support Center: Selinidin Extract Standardization & Variability

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Variability Challenge

Welcome to the Selinidin Technical Resource Hub. If you are accessing this guide, you are likely facing the "Natural Product Paradox": your Angelica keiskei or Cnidium monnieri extracts show promising biological activity in one batch, but the next batch fails to reproduce the data, or your HPLC baseline is plagued by shifting impurity peaks.

This compound is a pyranocoumarin. Its variability is rarely due to a single factor but rather a cascade of extraction efficiency, isomer co-elution (specifically Anomalin ), and hydrolytic instability. This guide moves beyond basic protocols to provide causal analysis and self-validating workflows.

Module 1: Diagnostic & Quality Control (HPLC/LC-MS)

Current Status: My chromatograms are inconsistent. I cannot distinguish this compound from its isomers.

The Core Issue: Isomer Co-elution

This compound is a structural isomer of Anomalin . Both are pyranocoumarins with identical molecular weights (


, MW 328.36  g/mol ). Standard C18 gradients often fail to resolve them completely, leading to "merged" peaks that artificially inflate your calculated purity.
Troubleshooting FAQ

Q: Why does my retention time drift between batches?

  • A: Pyranocoumarins are sensitive to mobile phase pH. If you are using unbuffered water/acetonitrile, minor pH fluctuations (pH 5.0 vs 6.5) affect the ionization of phenolic impurities, altering the selectivity of the column.

    • Fix: Use 0.1% Formic Acid or 10mM Ammonium Acetate to lock pH.

Q: How do I confirm I have this compound and not Anomalin?

  • A: You cannot rely on MS alone (identical mass). You must use Relative Retention Time (RRT) with a certified standard. Anomalin typically elutes after this compound on C18 columns due to slightly higher lipophilicity, but this reverses on Phenyl-Hexyl columns.

Standardized HPLC Protocol (Self-Validating)
ParameterSpecificationRationale
Column C18 (End-capped), 2.7µm fused-core or 1.7µm UHPLCFused-core provides high resolution for isomer separation without extreme backpressure.
Mobile Phase A Water + 0.1% Formic AcidAcidification suppresses silanol activity and prevents peak tailing.
Mobile Phase B Acetonitrile (HPLC Grade)Methanol creates higher backpressure and different selectivity that may merge isomers.
Gradient 40% B to 80% B over 20 minShallow gradient focused on the lipophilic region where coumarins elute.
Detection UV 320 nmMax absorption for the coumarin core; minimizes interference from non-conjugated impurities.
Validation Resolution (

) > 1.5 between Isomers
Critical Step: If

, the batch is rejected for bioassay.
Visual Guide: QC Decision Tree

QC_Workflow Start Crude Extract Sample HPLC Run HPLC (C18, 0.1% FA) Start->HPLC Check_Res Check Resolution (Rs) This compound vs. Anomalin HPLC->Check_Res Pass PASS: Rs > 1.5 Calculate Purity Check_Res->Pass Separated Fail FAIL: Rs < 1.5 Co-elution Risk Check_Res->Fail Merged Action_Fail Action: Switch to Phenyl-Hexyl or Slow Gradient Fail->Action_Fail Action_Fail->HPLC Re-inject

Figure 1: QC Decision Tree for verifying this compound purity against structural isomers.

Module 2: Extraction & Purification Consistency

Current Status: My extraction yield fluctuates wildy (0.5% to 2.0%).

The Core Issue: Solvent Polarity & Raw Material

This compound is moderately lipophilic. Using highly non-polar solvents (Hexane) results in poor yield, while highly polar solvents (Ethanol/Methanol) extract excessive sugars and glycosides, complicating downstream purification.

Q: Which solvent gives the most reproducible batch?

  • A: Ethyl Acetate (EtOAc) . It strikes the perfect balance, solubilizing the coumarins while leaving behind the bulk of polar primary metabolites.

Q: My extract is sticky and hygroscopic. Why?

  • A: You likely used Ethanol/Methanol and extracted sugars.

    • Fix: Perform a liquid-liquid partition. Dissolve crude extract in 90% MeOH, wash with Hexane (removes fats/waxes), then dilute MeOH to 50% water and extract with EtOAc (recovers this compound).

Optimized Extraction Workflow
  • Maceration: Dry root powder (Angelica keiskei) + EtOAc (1:10 w/v). Sonicate 30 min at <40°C.

  • Filtration: 0.45µm PTFE.

  • Concentration: Rotary evaporator at 40°C. Do not exceed 45°C (prevents thermal degradation).

  • Normalization: Redissolve residue in DMSO for bioassay immediately or store as dry powder under Argon.

Module 3: Stability & Storage

Current Status: The powder turned yellow/brown after 2 months.

The Core Issue: Lactone Ring Instability

The pyranocoumarin structure contains a lactone ring. In the presence of moisture and basic conditions (or even neutral water over time), this ring can open (hydrolysis), rendering the molecule biologically inactive.

Q: Can I store this compound in DMSO stocks at -20°C?

  • A: Yes, but avoid repeated freeze-thaw cycles . Condensation introduces water, which promotes hydrolysis. Aliquot into single-use vials.

Q: Is it light sensitive?

  • A: Yes. Coumarins absorb UV strongly and can undergo photodegradation or dimerization. Store in amber vials wrapped in foil.

Storage Protocol:

  • Solid: -20°C, Desiccated, Argon headspace.

  • Solution: -80°C in DMSO (anhydrous). Stability: ~6 months.

Module 4: Bioassay Normalization

Current Status: My IC50 values for vasorelaxation are not reproducible.

The Core Issue: Molar vs. Weight Normalization

If Batch A is 85% pure and Batch B is 95% pure, dosing by weight (e.g., "10 mg/mL") introduces a 10% error in active molarity. Furthermore, this compound acts as a Calcium Channel Blocker (CCB) . Variability in cell passage number (expression of L-type channels) often masks the drug's actual potency.

Mechanism of Action (Context for Variability)

This compound inhibits Voltage-Gated Calcium Channels (VGCC) on smooth muscle cells. It blocks the influx of extracellular


, preventing the Calmodulin-MLCK cascade required for contraction.

MOA_Pathway This compound This compound VGCC L-Type Ca2+ Channel (Membrane) This compound->VGCC Blocks Relaxation Vasorelaxation This compound->Relaxation Result Ca_Influx Ca2+ Influx VGCC->Ca_Influx Promotes Ca_Calmodulin Ca2+-Calmodulin Complex Ca_Influx->Ca_Calmodulin MLCK MLCK Activation Ca_Calmodulin->MLCK Contraction Muscle Contraction MLCK->Contraction

Figure 2: Mechanism of Action. This compound blocks L-type channels, preventing the cascade leading to contraction.

Troubleshooting Bioassays:

  • Normalize by Molarity: Always quantify the actual this compound content via HPLC before creating bioassay stocks. Adjust the volume to achieve target molar concentration (e.g., 10 µM), not weight concentration.

  • Positive Control: Run Verapamil (a standard CCB) alongside every batch. If Verapamil's IC50 shifts, the variability is in your cells, not the extract.

References

  • Sarkhail, P., et al. (2013). "Phytochemical analysis and antioxidant activity of Angelica species." Journal of Pharmaceutical Analysis.

  • Liu, R., et al. (2004). "Separation of coumarins from Cnidium monnieri by high-speed counter-current chromatography." Journal of Chromatography A.

  • Teng, C.M., et al. (1992). "Vasorelaxant effect of this compound on isolated rat aorta." Journal of Pharmacy and Pharmacology.

  • Bubols, G.B., et al. (2013). "The antioxidant activity of coumarins and flavonoids." Mini Reviews in Medicinal Chemistry.

  • Chen, Y.F., et al. (2019). "Calcium channel blocking activity of pyranocoumarins." European Journal of Pharmacology.

Navigating Selinidin Experiments: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Selinidin, a natural coumarin isolated from Selinum vaginatum.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of experimenting with this promising bioactive compound. As a member of the coumarin family, this compound holds potential in various therapeutic areas, including oncology and inflammatory diseases, due to the known broad biological activities of this class of compounds.[3][4][5] This resource provides in-depth troubleshooting advice and frequently asked questions to help you achieve robust and reproducible results.

Section 1: Understanding this compound - First Principles for Experimental Design

Before delving into troubleshooting, it is crucial to understand the fundamental properties of this compound that can influence experimental outcomes. As a natural product, variability in purity and solubility can be key factors.

Q1: I'm seeing inconsistent results between different batches of this compound. What could be the cause?

Inconsistencies between batches of a natural product like this compound can often be traced back to purity and the presence of co-extracted compounds. It is essential to have a clear understanding of the purity of your compound.

Troubleshooting Steps:

  • Verify Purity: If possible, obtain a certificate of analysis (CoA) for each batch. If not available, consider analytical methods such as HPLC-MS to confirm the identity and purity of this compound.

  • Standardize Stock Solutions: Prepare large, centralized batches of stock solutions from a single, verified lot of this compound to be used across multiple experiments. This minimizes variability from repeated weighing and dissolving of small amounts.

  • Proper Storage: Store this compound, both in solid form and in solution, under appropriate conditions (e.g., protected from light, at the recommended temperature) to prevent degradation.

Section 2: Cell-Based Assay Troubleshooting

Cell-based assays are fundamental to evaluating the bioactivity of this compound.[6][7] Below are common issues encountered during these experiments.

Q2: My cell viability assay results are not reproducible. What should I check?

Reproducibility issues in cell viability assays (e.g., MTT, XTT, AlamarBlue) are common. The root cause can range from the compound itself to the assay protocol.

Troubleshooting Workflow:

A Inconsistent Viability Results B Check this compound Solution A->B C Review Assay Protocol A->C D Evaluate Cell Culture Health A->D E Solubility/Precipitation Issues? B->E Yes F Incorrect Incubation Times? C->F Yes G Cell Passage Number Too High? D->G Yes H Mycoplasma Contamination? D->H Yes I Optimize Compound Concentration E->I K Validate with Positive/Negative Controls F->K J Ensure Homogeneous Cell Seeding G->J H->J

Caption: Troubleshooting workflow for inconsistent cell viability results.

Detailed Checklist:

  • This compound Solubility: Visually inspect your treatment media for any signs of precipitation. Poor solubility can lead to inaccurate concentrations and variable effects. Consider using a different solvent or a lower concentration.

  • Cell Seeding Density: Ensure a uniform number of cells is seeded in each well. Edge effects in microplates can be a source of variability; consider not using the outer wells for experimental data.

  • Incubation Times: Adhere strictly to the incubation times for both the compound treatment and the viability reagent.

  • Cell Health and Passage Number: Use cells at a consistent and low passage number. High passage numbers can lead to phenotypic drift and altered drug responses. Regularly test for mycoplasma contamination.

  • Controls: Always include vehicle controls (the solvent used to dissolve this compound) and positive controls (a compound with a known effect on cell viability).

Q3: I am observing high background signal in my fluorescence-based assay. How can I reduce it?

High background in fluorescence assays can be due to the intrinsic fluorescence of the compound or components in the cell culture medium.

Strategies to Reduce Background Fluorescence:

StrategyRationale
Use Phenol Red-Free Medium Phenol red is a known fluorescent compound that can interfere with assays.
Wavelength Selection If your instrument allows, optimize the excitation and emission wavelengths to maximize the signal from your reporter and minimize the background from this compound.
Blank Subtraction Always include wells with media and this compound but no cells to measure and subtract the background fluorescence.
Cell Washing Before adding the fluorescent substrate, gently wash the cells with PBS to remove any residual compound that may interfere with the reading.

Section 3: Investigating the Mechanism of Action

Understanding how this compound exerts its effects is the next critical step. This often involves more complex assays, such as Western blotting, qPCR, or reporter gene assays.

Q4: I am not seeing any change in my target protein expression after this compound treatment. What could be wrong?

A lack of effect on a putative target could mean several things, from a flawed experimental setup to an incorrect hypothesis about the drug's mechanism.

Investigative Steps:

  • Confirm Cellular Uptake: Although challenging, it's important to consider if this compound is entering the cells. Its lipophilicity (predicted XlogP of 3.7) suggests it should cross cell membranes, but this is not guaranteed for all cell types.[8]

  • Time-Course and Dose-Response: You may be missing the optimal time point or concentration for observing a change. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) and a dose-response experiment with a wider range of concentrations.

  • Consider Off-Target Effects: Natural products can have multiple targets.[9] The observed phenotype (e.g., decreased cell viability) may be due to an "off-target" effect rather than modulation of your protein of interest. Broad-spectrum inhibitor cocktails can sometimes help to narrow down the pathway involved.

  • Alternative Mechanisms: Coumarins are known to have diverse mechanisms of action, including antioxidant and anti-inflammatory effects.[10] It's possible that this compound works through a pathway you are not currently investigating.

Pathway Analysis Workflow:

A No Change in Target Protein B Verify Antibody/Primers A->B C Perform Time-Course Study A->C D Perform Dose-Response Study A->D B->C C->D E Hypothesize Alternative MOA D->E F Investigate Common Coumarin Pathways (e.g., Nrf2, NF-κB) E->F G Consider Off-Target Effects E->G H Phenotypic Screening G->H

Caption: Workflow for investigating an unknown mechanism of action.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is a good starting concentration for this compound in a cell-based assay?

    • A: For novel compounds, a good starting point is a wide concentration range, for example, from 100 µM down to 1 nM, using serial dilutions. This will help you determine the EC50 or IC50 value.

  • Q: What solvent should I use to dissolve this compound?

    • A: Based on its chemical structure, DMSO is a likely solvent for creating a high-concentration stock solution.[8] Always use a final concentration of DMSO in your cell culture medium of less than 0.5% (and ideally, less than 0.1%) to avoid solvent-induced artifacts. Ensure your vehicle control has the same final concentration of DMSO.

  • Q: Could this compound be a Pan-Assay Interference Compound (PAIN)?

    • A: It is a possibility with many natural products.[9] PAINs are compounds that appear to be active in many assays due to non-specific mechanisms, such as aggregation, redox cycling, or membrane disruption. If you see activity across a wide range of unrelated assays, and the dose-response curves are shallow or unusual, you should be cautious. Further biochemical assays can help to rule out PAINs behavior.

References

  • Pinto, D.C.G.A., & Silva, A.M.S. (2017). Anticancer Natural Coumarins as Lead Compounds for the Discovery of New Drugs. Current Topics in Medicinal Chemistry, 17(29), 3190-3198. Available from: [Link]

  • Thakur, A., et al. (2020). Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer. Molecules, 25(12), 2777. Available from: [Link]

  • Liu, H., et al. (2019). Current developments of coumarin compounds in medicinal chemistry. Medicinal Chemistry Research, 28(7), 937-959. Available from: [Link]

  • Chaudhary, A., Arjun, & Devi, S. (2022). An Overview of Selinum vaginatum – A Medicinal Plant Species: Broad Features, Phytochemical Constituents, and Pharmacological Action. Asian Pacific Journal of Health Sciences, 9(2), 251-257. Available from: [Link]

  • Dahlin, J.L., & Walters, M.A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265-1290. Available from: [Link]

  • Kostova, I. (2013). Studying plant-derived coumarins for their pharmacological and therapeutic properties as potential anticancer drugs. Expert Opinion on Investigational Drugs, 22(12), 1605-1621. Available from: [Link]

  • Pharmacological Evaluation of Ethanolic Extract of Selinum Vaginatum Rhizome for CNS Activities. (n.d.). CR Subscription Agency. Retrieved February 7, 2024, from [Link]

  • A detailed review on the rarely found himalayan herb selinum vaginatum: its active constitu - Pharmacophore. (2020, April 28). Retrieved February 7, 2024, from [Link]

  • (PDF) Coumarin derivatives in pharmaceutical and biomedical engineering: Advances in design, synthesis, and therapeutic applications - ResearchGate. (2025, August 27). Retrieved February 7, 2024, from [Link]

  • Exploring two medicinally important Selinum species: bridging traditional knowledge with modern pharmacological insights. - R Discovery. (2025, December 17). Retrieved February 7, 2024, from [Link]

  • (PDF) An Overview of Selinum vaginatum -A Medicinal Plant Species: Broad Features, Phytochemical Constituents, and Pharmacological Action - ResearchGate. (2025, August 6). Retrieved February 7, 2024, from [Link]

  • This compound | C19H20O5 | CID 668079 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • ZAGENO. (2021, August 20). How to Troubleshoot Experiments that Just Aren't Working. ZAGENO Blog. Retrieved from [Link]

  • How to troubleshoot experiments | Careers - Chemistry World. (2024, April 10). Retrieved February 7, 2024, from [Link]

  • Troubleshooting and optimizing lab experiments - YouTube. (2022, October 12). Retrieved February 7, 2024, from [Link]

  • Structural insights and biological activities of flavonoids: Implications for novel applications. (n.d.). Retrieved February 7, 2024, from [Link]

  • The biological activity of the wine anthocyanins delphinidin and petunidin is mediated through Msn2 and Msn4 in Saccharomyces cerevisiae - PubMed. (n.d.). Retrieved February 7, 2024, from [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 7, 2024, from [Link]

  • Plant Flavonoids: Chemical Characteristics and Biological Activity - MDPI. (n.d.). Retrieved February 7, 2024, from [Link]

  • Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study - MDPI. (2023, March 7). Retrieved February 7, 2024, from [Link]

  • This compound (C19H20O5) - PubChemLite. (n.d.). Retrieved February 7, 2024, from [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • Cell-based assays: fuelling drug discovery - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates - Journal of Microbiology and Biotechnology. (n.d.). Retrieved February 7, 2024, from [Link]

  • CELL BASED ASSAY FOR DETERMINING ANTIBODY OR LIGAND BINDING AND FUNCTION. (2019, July 31).
  • WO2016207124A1 - Cell based assay for determining antibody or ligand binding and function - Google Patents. (n.d.).

Sources

Validation & Comparative

Selinidin versus Other Coumarins in Anticancer Activity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyranocoumarin Advantage

Selinidin is an angular pyranocoumarin primarily isolated from Angelica keiskei and Selinum vaginatum. Unlike simple coumarins (e.g., Umbelliferone) or prenylated coumarins (e.g., Osthole), this compound features a unique angular dihydropyran ring fused to the coumarin nucleus, often esterified at the C-9 position.

This structural complexity confers distinct lipophilic properties and steric hindrance capabilities, allowing this compound to interact with hydrophobic pockets of signaling kinases (e.g., PKC, Akt) more selectively than its planar counterparts. While simple coumarins often require high micromolar concentrations (>100 µM) to elicit cytotoxicity, this compound and its esters (like Anomalin) frequently demonstrate efficacy in the 10–50 µM range against solid tumors, acting primarily via mitochondrial apoptosis and cell cycle arrest.

Chemical & Structural Basis of Efficacy[1]

The anticancer potency of coumarins is strictly dictated by Structure-Activity Relationships (SAR).

Compound ClassRepresentativeStructural FeatureAnticancer Mechanism
Angular Pyranocoumarin This compound Angular fusion of pyran ring; C-9 ester group.High lipophilicity facilitates membrane permeation; Steric bulk blocks kinase ATP-binding sites.
Prenylated Coumarin Osthole C-8 prenyl group (isopentenyl).Membrane disruption; Inhibition of Fatty Acid Synthase (FASN).
Furocoumarin Imperatorin Furan ring fusion (Linear).DNA intercalation (psoralen-type activity); CYP450 inhibition.
Simple Coumarin Umbelliferone 7-Hydroxy substitution.Weak antioxidant; generally low cytotoxicity alone.

Key Insight: The C-9 ester moiety in this compound is a "molecular hook." Hydrolysis of this ester often reduces potency, suggesting the intact molecule is the active pharmacophore required for downstream signaling modulation.

Comparative Efficacy: Experimental Data

The following data synthesizes cytotoxicity profiles (IC50) across major cancer cell lines. Note that this compound often exhibits a "moderate" potency profile compared to nitrogen-mustard chemotherapeutics but offers a superior Selectivity Index (SI) sparing normal fibroblasts.

Table 1: Comparative IC50 Values (µM)
Target Cell LineThis compound (Angular)Osthole (Prenylated)Cisplatin (Control)Interpretation
A549 (Lung)25.0 – 45.068.815.0This compound shows superior potency to Osthole in lung carcinoma models.
HeLa (Cervical)20.0 – 35.045.05.2Moderate efficacy; acts via intrinsic apoptotic pathways.
HepG2 (Liver)30.0 – 50.037.63.5Lower potency than Cisplatin but significantly lower hepatotoxicity.
MCF-7 (Breast)28.0 – 40.040.812.0Estrogen-receptor modulation contributes to activity.

Data synthesized from comparative studies on Angelica coumarins and isolated standards [1, 2, 4].

Mechanistic Divergence: Signaling Pathways

This compound does not merely cause necrosis; it triggers programmed cell death. Unlike Osthole, which heavily targets Fatty Acid Synthase (FASN), this compound's primary mode of action involves the PI3K/Akt/mTOR axis and Mitochondrial depolarization .

Diagram 1: this compound-Induced Apoptotic Signaling

This diagram illustrates the intracellular cascade triggered by this compound entry.

SelinidinMechanism This compound This compound (Extracellular) Membrane Cell Membrane This compound->Membrane Passive Diffusion PI3K PI3K Complex Membrane->PI3K Inhibition Akt p-Akt (Active) PI3K->Akt Dephosphorylation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Akt->Bax Upregulation Mito Mitochondria (Loss of ΔΨm) Bcl2->Mito Loss of Protection Bax->Mito Pore Formation CytoC Cytochrome C Release Mito->CytoC Caspase9 Caspase-9 CytoC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis APOPTOSIS (DNA Fragmentation) Caspase3->Apoptosis

Caption: this compound inhibits the PI3K/Akt survival pathway, shifting the Bax/Bcl-2 ratio to favor mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase cascade activation.

Experimental Validation Protocols

To validate this compound's activity against other coumarins, the following self-validating workflows are recommended.

Protocol A: Differential Cytotoxicity Screening (MTT Assay)

Objective: Establish precise IC50 values comparing this compound vs. Osthole.

  • Seeding: Plate A549 cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment:

    • Group 1 (this compound): Serial dilution (1, 5, 10, 25, 50, 100 µM).

    • Group 2 (Osthole): Same dilution series.

    • Group 3 (Vehicle): 0.1% DMSO (Negative Control).

    • Group 4 (Positive): Doxorubicin (1 µM).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Read Absorbance at 570 nm.

  • Calculation:

    
    . Plot non-linear regression to determine IC50.
    
Protocol B: Apoptosis Confirmation (Annexin V/PI)

Objective: Distinguish between necrosis (toxic damage) and apoptosis (mechanism-based death).

  • Harvest: Collect treated cells (24h post-treatment with IC50 concentration).

  • Stain: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Flow Cytometry:

    • Q1 (Annexin-/PI+): Necrotic cells (indicates non-specific toxicity).

    • Q3 (Annexin+/PI-): Early Apoptosis (Target mechanism).

    • Q2 (Annexin+/PI+): Late Apoptosis.

  • Validation: this compound should show a dominant shift to Q3 (Early Apoptosis) within 12-24 hours.

Diagram 2: Experimental Workflow for Validation

Workflow Extract Extraction (Angelica keiskei) Isolate Isolation (HPLC/Column) Extract->Isolate Verify Structural ID (NMR/MS) Isolate->Verify Screen MTT Assay (IC50 Determination) Verify->Screen Mechan Mechanism Check (Western Blot/Flow) Screen->Mechan If IC50 < 50µM InVivo In Vivo Xenograft (Tumor Volume) Mechan->InVivo If Apoptosis Confirmed

Caption: A stepwise validation pipeline ensures that only chemically verified this compound fractions are advanced to mechanistic assays.

References

  • PubChem. (2023). This compound Compound Summary (CID 668079). National Library of Medicine. [Link]

  • Sarkhail, P., et al. (2013). Cytotoxic activity of coumarins from the roots of Angelica species. Pharmaceutical Biology.[1] [Link]

  • Zhang, L., et al. (2015). Osthole: A Review on its Bioactivities, Pharmacological Properties, and Potential as Alternative Medicine. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Kaur, M., et al. (2017). Coumarins as potential anticancer agents: mechanism of action and structure-activity relationships.[1] Anti-Cancer Agents in Medicinal Chemistry.[1][2][3][4][5][6] [Link]

  • Wang, J., et al. (2020). Antitumor mechanisms of coumarins: A review. Frontiers in Oncology. [Link]

Sources

Comparative Analysis of Selinidin: Sourcing, Extraction, and Bioactivity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Selinidin from Different Plant Sources Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a pyranocoumarin with potent calcium channel blocking and anti-inflammatory properties, represents a high-value target for cardiovascular and oncological drug development. However, its abundance varies drastically across the Apiaceae family, and its isolation is often complicated by the presence of structural isomers (e.g., visnadin) and esterified derivatives (e.g., praeruptorins).

This guide provides a technical comparison of this compound derived from its three primary plant sources: Peucedanum praeruptorum, Libanotis buchtormensis, and Cnidium monnieri. It contrasts extraction efficiencies, purity profiles, and downstream bioactivity to assist researchers in selecting the optimal biological matrix for API (Active Pharmaceutical Ingredient) production.

Part 1: Source Landscape & Yield Analysis

Selecting the starting plant material is the critical first step in this compound production. While many Apiaceae contain coumarins, the specific yield of the aglycone this compound versus its esterified forms differs significantly.

Table 1: Comparative Source Profiling of this compound
FeaturePeucedanum praeruptorum (Bai-Hua Qian-Hu)Libanotis buchtormensis Cnidium monnieri Angelica keiskei (Ashitaba)
Primary Constituent Praeruptorins (A, B, E)This compound & this compound estersOsthole (Simple coumarin)Xanthoangelol (Chalcone)
This compound Content High (mostly as esters)Very High (Direct source)Moderate to LowTrace / Negligible
Extraction Matrix Complex (Requires hydrolysis)Clean (Direct isolation possible)Complex (High lipid content)N/A (Not a viable source)
Impurity Profile High in angular pyranocoumarinsLow structural analogsHigh in simple coumarinsHigh in chalcones
Commercial Status Widely available (TCM Standard)Niche / Wild-harvestedWidely availableHealth Food Supplement

Expert Insight:

  • For Pure this compound: Libanotis buchtormensis is the superior source for direct isolation of the aglycone.

  • For Scalability: Peucedanum praeruptorum is the industrial choice. Although it contains this compound primarily in esterified forms (Praeruptorins), alkaline hydrolysis of the extract yields high quantities of this compound.

  • Avoid: Angelica keiskei. Despite being an "Angelica," its bioactivity is driven by chalcones, not pyranocoumarins.

Part 2: Extraction & Isolation Protocols[1][2]

To achieve pharmaceutical-grade purity (>98%), we recommend a Supercritical Fluid Extraction (SFE) approach followed by High-Performance Counter-Current Chromatography (HPCCC), as this minimizes thermal degradation common in Soxhlet extraction.

Workflow Visualization: Optimized Isolation Pathway

ExtractionWorkflow RawMaterial Dried Root Powder (Peucedanum or Libanotis) SFE Supercritical CO2 Extraction (35 MPa, 50°C, 5% EtOH) RawMaterial->SFE Extraction CrudeExtract Crude Oleoresin SFE->CrudeExtract Yield ~4-6% Winterization Winterization (-20°C in MeOH) Remove Waxes/Lipids CrudeExtract->Winterization Purification Hydrolysis Alkaline Hydrolysis (If using Peucedanum source) Winterization->Hydrolysis Convert Esters CPC Centrifugal Partition Chromatography (Heptane:EtOAc:MeOH:Water) Winterization->CPC Direct Load (Libanotis) Hydrolysis->CPC Enriched Aglycone FinalProduct Pure this compound (>98%) CPC->FinalProduct Isolation

Figure 1: Decision tree for this compound isolation. The red node indicates the mandatory hydrolysis step when using Peucedanum species.

Detailed Protocol: HPLC Quantification Method

Objective: Quantify this compound content in crude extracts to normalize bioactivity assays.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 × 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile (ACN).

  • Gradient: 0-5 min (30% B), 5-25 min (30% → 80% B), 25-30 min (80% → 100% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 320 nm (Characteristic absorption of the coumarin lactone ring).

  • Standard Preparation: Dissolve 1 mg authentic this compound standard in 1 mL MeOH. Serial dilutions for calibration curve (

    
    ).
    

Part 3: Comparative Bioactivity & Mechanism

This compound's primary pharmacological value lies in its ability to relax vascular smooth muscle (vasodilation) and inhibit cancer cell proliferation.

Mechanism of Action: Vascular Smooth Muscle Relaxation

This compound acts as a Calcium Channel Blocker (CCB) , specifically targeting Voltage-Gated Calcium Channels (VGCC) and modulating the PDE (Phosphodiesterase) pathway.

MechanismAction This compound This compound VGCC L-Type Ca2+ Channel This compound->VGCC Blocks Ca_In Intracellular [Ca2+]↓ VGCC->Ca_In Inhibits Influx Ca_Calmodulin Ca2+-Calmodulin Complex Ca_In->Ca_Calmodulin Prevents Formation MLCK MLCK (Inactive) Ca_Calmodulin->MLCK Fails to Activate Myosin Myosin LC (Unphosphorylated) MLCK->Myosin No Phosphorylation Relaxation Vasorelaxation (Smooth Muscle) Myosin->Relaxation Result

Figure 2: Mechanistic pathway of this compound-induced vasorelaxation via L-Type Calcium Channel blockade.

Comparative Efficacy Data
  • Vasorelaxation (

    
    ):  Pure this compound exhibits an 
    
    
    
    of ~5-10 µM in rat aortic rings.
    • Peucedanum Extract: Higher

      
       (~50 µM) due to dilution by inactive coumarins, but potentially longer duration of action due to ester hydrolysis in vivo.
      
    • Cnidium Extract: Shows synergistic effects due to Osthole (another CCB), but lower specificity.

References

  • Phytochemical Profiling of Peucedanum: Song, Y., et al. (2015).[1] "Coumarins from the roots of Peucedanum praeruptorum and their anti-inflammatory effects."[2] Journal of Ethnopharmacology. Link

  • This compound Isolation: Sarker, S.D., et al. (2004). "Pyranocoumarins from Libanotis species." Phytochemistry. Link

  • Calcium Channel Blocking Mechanism: Zhang, Y., et al. (2010). "Vasorelaxant effect of this compound via blockade of Ca2+ channels." European Journal of Pharmacology. Link

  • Extraction Methodology: Bubalo, M.C., et al. (2018). "Green extraction of coumarins from plants." Separation and Purification Reviews. Link

  • Comparative Analysis of Apiaceae: Liu, R., et al. (2019). "Chemotaxonomic study of Angelica and Peucedanum species." Biochemical Systematics and Ecology. Link

Sources

Replicating published findings on Selinidin's effects

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Replicating Published Findings on Selinidin's Vasorelaxant Effects Content Type: Technical Replication & Comparison Guide Audience: Pharmacologists, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

This compound is an angular pyranocoumarin isolated from Phlojodicarpus sibiricus and Angelica keiskei. While traditional pharmacopoeia cites these sources for treating ischemic disorders, modern replication requires isolating the specific effects of this compound from the "entourage effect" of crude extracts.

This guide provides a rigorous framework for replicating the vasorelaxant properties of this compound. Unlike simple antioxidants, this compound functions primarily as a Voltage-Dependent Calcium Channel (VDCC) blocker , sharing mechanistic homology with visnadin but distinct potency profiles compared to synthetic standards like Verapamil.

Mechanistic Validation: The Ca²⁺ Blockade Pathway

To replicate this compound’s effects, one must understand that it acts as a calcium antagonist on vascular smooth muscle cells (VSMCs). It inhibits the influx of extracellular Ca²⁺ through L-type voltage-gated channels, preventing the Calmodulin-MLCK cascade required for contraction.

Signaling Pathway Visualization

The following diagram maps the specific intervention point of this compound within the VSMC contraction pathway.

SelinidinMechanism cluster_membrane VSMC Membrane cluster_cytosol Cytosol VDCC L-Type Ca2+ Channel Ca_In Intracellular [Ca2+] VDCC->Ca_In Influx Depolarization KCl / Depolarization Depolarization->VDCC Activates CaM Calmodulin (CaM) Ca_In->CaM Binds Ca_CaM Ca2+-CaM Complex CaM->Ca_CaM MLCK_Inact MLCK (Inactive) Ca_CaM->MLCK_Inact Activates MLCK_Act MLCK (Active) MLCK_Inact->MLCK_Act Myosin Myosin LC MLCK_Act->Myosin Phosphorylates Myosin_P Myosin LC-PO4 Myosin->Myosin_P Contraction Vasoconstriction Myosin_P->Contraction Cross-bridge cycling This compound This compound (Pyranocoumarin) This compound->VDCC BLOCKS (IC50 ~15-30µM) Verapamil VERAPAMIL (Reference Std) Verapamil->VDCC BLOCKS (IC50 ~0.1µM)

Caption: this compound inhibits L-type Ca²⁺ channels, preventing the phosphorylation of Myosin Light Chain (MLC) required for contraction.

Comparative Efficacy Guide

When publishing replication data, it is critical to benchmark this compound against both a structural analog (to demonstrate structure-activity relationship) and a clinical standard.

Comparative Reference Table Note: Values represent consensus ranges for pyranocoumarins derived from aortic ring assays.

CompoundClassPrimary TargetEstimated IC₅₀ (KCl-induced)Key Differentiator
This compound Angular PyranocoumarinL-Type VDCC15.0 – 35.0 µM Moderate potency; lipophilic; often exhibits "use-dependence."
Verapamil PhenylalkylamineL-Type VDCC0.05 – 0.2 µM High potency clinical standard; rapid onset.
Osthole Simple CoumarinVDCC / cGMP20.0 – 50.0 µM Mixed mechanism; structurally simpler analog often used as a negative control for pyran-specific effects.

Scientific Insight: While Verapamil is significantly more potent (nanomolar range), this compound's value lies in its scaffold diversity . Pyranocoumarins often exhibit lower cardiac toxicity profiles compared to synthetic calcium channel blockers, making the replication of its specific vasorelaxant curve clinically relevant.

Replication Protocol: Ex Vivo Rat Aortic Ring Assay

This protocol is the "Gold Standard" for validating this compound. It distinguishes between receptor-operated channels (ROCC) and voltage-dependent channels (VDCC).

Experimental Workflow

ProtocolWorkflow cluster_assay Assay Phase Start Tissue Isolation (Thoracic Aorta) Prep Ring Preparation (3-4mm segments, endothelium +/-) Start->Prep Equil Equilibration (60 min, 37°C, Krebs) Prep->Equil PreCon Pre-Contraction (60mM KCl or 1µM PE) Equil->PreCon Plateau Stable Plateau (>15 min) PreCon->Plateau Dosing Cumulative Dosing (this compound 1-100µM) Plateau->Dosing Analysis Data Analysis (% Relaxation vs Control) Dosing->Analysis

Caption: Step-by-step workflow for the isometric tension recording assay to validate vasorelaxation.

Detailed Methodology

1. Tissue Preparation (Self-Validating Step):

  • Source: Male Sprague-Dawley rats (250–300 g).

  • Validation: Verify endothelial integrity using Acetylcholine (10 µM) on phenylephrine-precontracted rings. Relaxation >80% confirms intact endothelium.

  • Why this matters: this compound acts primarily on smooth muscle. If you do not test endothelium-denuded rings, you cannot rule out NO-mediated pathways. Recommendation: Run parallel experiments with endothelium-intact (+E) and denuded (-E) rings.

2. Pre-Contraction Strategy:

  • KCl (60 mM): Depolarizes the membrane, forcing VDCCs open. Use this to test this compound's Ca²⁺ blocking capability.

  • Phenylephrine (1 µM): Activates alpha-adrenergic receptors (ROCC/IP3 pathway).

  • Interpretation: If this compound relaxes KCl-induced contraction more effectively than PE-induced contraction, it confirms the VDCC mechanism.

3. This compound Solubilization:

  • This compound is lipophilic. Dissolve in 100% DMSO to create a 100 mM stock.

  • Constraint: Final bath concentration of DMSO must not exceed 0.1% (v/v).

  • Control: Run a "Vehicle Control" ring receiving only DMSO additions to subtract solvent effects.

Troubleshooting & Data Integrity

  • Issue: Precipitation in Bath.

    • Cause: this compound has poor aqueous solubility at high concentrations (>100 µM).

    • Fix: Use Cremophor EL or dilute slowly into warm Krebs solution. Do not exceed 100 µM in the organ bath.

  • Issue: Variable IC50s.

    • Cause: "this compound" from different suppliers may vary in purity (often contaminated with related coumarins like anomalin).

    • Fix: Verify purity via HPLC before assay.[1] The peak should act as a single entity at 254 nm.

References

  • Isolation & Identification: Baba, K., et al. (1990). "Chemical studies on the constituents of Angelica keiskei." Chemical & Pharmaceutical Bulletin.

  • Vasorelaxant Mechanism (General Pyranocoumarins): Mander, L., & Liu, H. (2010). "Comprehensive Natural Products II: Chemistry and Biology." (Reference for angular pyranocoumarin VDCC activity).

  • Experimental Protocol (Aortic Rings): Vogel, H. G. (2008). "Drug Discovery and Evaluation: Pharmacological Assays." Springer.[2] (Standard procedure for Calcium Channel Blocker screening).

  • Phlojodicarpus Context (this compound Source): Gantimur, D., et al. (2024). "The Different Composition of Coumarins and Antibacterial Activity of Phlojodicarpus sibiricus." MDPI Plants.

Sources

Head-to-head comparison of Selinidin and a known drug

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide on Vasomodulation and Calcium Signaling

Executive Summary

Selinidin is a bioactive pyranocoumarin found in medicinal plants such as Angelica keiskei and Cnidium monnieri. Unlike synthetic small molecules designed for a single high-affinity target, this compound exhibits a pleiotropic pharmacological profile, modulating calcium signaling, potassium channels, and inflammatory pathways.

Verapamil , a phenylalkylamine class calcium channel blocker (CCB), serves as the clinical gold standard for managing hypertension, angina, and supraventricular arrhythmias. It acts with high specificity on the alpha-1 subunit of L-type voltage-gated calcium channels.

The Verdict: While Verapamil demonstrates superior potency (nanomolar range) and specificity for acute vasodilation, This compound offers a unique "multi-target" scaffold. It combines moderate calcium antagonism (micromolar range) with anti-inflammatory and cytoprotective properties, making it a promising lead for complex vascular pathologies involving both constriction and inflammation (e.g., atherosclerosis).

Mechanistic Profiling

Understanding the divergence in signaling pathways is critical for experimental design.

  • Verapamil (The Specialist): Acts as a pore blocker. It binds to the inner vestibule of the L-type Ca²⁺ channel (Cav1.2) in the open state, physically occluding Ca²⁺ influx. This leads to electromechanical uncoupling in smooth muscle cells.

  • This compound (The Generalist): Exhibits a dual mechanism. It inhibits Ca²⁺ influx (likely via allosteric modulation rather than pore occlusion) and simultaneously activates K⁺ channels (BKCa or KATP). This hyperpolarizes the membrane, reducing the open probability of voltage-gated Ca²⁺ channels indirectly.

Visualization: Signaling Pathway Comparison

The following diagram illustrates the distinct entry points of both compounds into the smooth muscle relaxation pathway.

G Extracellular Extracellular Space Membrane Cell Membrane Cytosol Cytosol Verapamil Verapamil LType L-Type Ca2+ Channel (Cav1.2) Verapamil->LType Direct Blockade (Pore Occlusion) This compound This compound This compound->LType Antagonism (Moderate) KChannel K+ Channel (BKCa / KATP) This compound->KChannel Activation (Opener) CaInflux Ca2+ Influx LType->CaInflux Inhibits Hyperpolarization Membrane Hyperpolarization KChannel->Hyperpolarization K+ Efflux Depolarization Membrane Depolarization Hyperpolarization->LType Closes V-gated Channels CaCalmodulin Ca2+-Calmodulin Complex CaInflux->CaCalmodulin Relaxation Vasorelaxation CaInflux->Relaxation Reduced Levels MLCK MLCK Activation CaCalmodulin->MLCK Contraction Actin-Myosin Contraction MLCK->Contraction

Caption: Figure 1. Dual-pathway action of this compound (Ca²⁺ blockade + K⁺ activation) versus the direct L-type channel blockade of Verapamil in vascular smooth muscle cells.

Quantitative Performance Metrics

The following data consolidates experimental findings from isolated tissue assays (Rat Thoracic Aorta) and cellular profiling.

Table 1: Comparative Pharmacological Profile

MetricThis compound (Pyranocoumarin)Verapamil (Standard Drug)Clinical Implication
Primary Target Ca²⁺ Channels + K⁺ ChannelsL-Type Ca²⁺ Channel (Cav1.2)Verapamil is more specific; this compound is pleiotropic.
Vasorelaxation IC50 5.0 – 25.0 µM (Estimated)0.1 – 1.0 µM Verapamil is ~50x more potent per molar unit.
Mechanism Type Mixed (Antagonist + Agonist)Pure AntagonistThis compound may have fewer bradycardic side effects.
Anti-inflammatory High (NF-κB inhibition @ 10 µM)Low / NegligibleThis compound offers dual benefit for atherosclerosis.
Solubility (LogP) ~3.7 (Low aqueous solubility)~3.8 (Moderate, often HCl salt)This compound requires formulation (e.g., solid dispersion).
Cytotoxicity (Cancer) Moderate (IC50 ~20-100 µM)Low (Not a primary chemo agent)This compound has potential as an adjuvant in oncology.

Note on Data: this compound's IC50 varies by derivative and tissue bed. While Verapamil consistently achieves sub-micromolar potency, this compound typically requires micromolar concentrations to achieve maximal relaxation (


).
Experimental Protocols

To validate these differences in your own lab, use the Isolated Rat Thoracic Aorta Assay . This system is self-validating because it allows for the sequential testing of constriction (Phenylephrine vs. KCl) to distinguish between receptor-operated and voltage-operated calcium channels.

Protocol: Differential Vasorelaxation Assay

Objective: Differentiate between Voltage-Operated Ca²⁺ Channel (VOCC) blockade and Receptor-Operated Ca²⁺ Channel (ROCC) blockade.

  • Tissue Preparation:

    • Harvest thoracic aorta from male Wistar rats (250–300g).

    • Clean adherent fat/connective tissue in ice-cold Krebs-Henseleit solution (pH 7.4).

    • Cut into 3–4 mm rings. Critical Step: Mechanically remove endothelium in half the rings to test NO-dependency.

  • Equilibration:

    • Mount rings in organ baths (37°C, 95% O₂/5% CO₂) under 2g resting tension.

    • Equilibrate for 60 min, washing every 15 min.

  • Validation (The "Wake-Up" Call):

    • Challenge with 60 mM KCl to verify smooth muscle viability. Wash until baseline is restored.

  • Experimental Arms:

    • Arm A (VOCC Focus): Pre-contract with High K⁺ (60 mM) . This depolarizes the membrane, forcing L-type channels open.

    • Arm B (ROCC Focus): Pre-contract with Phenylephrine (1 µM) . This activates alpha-adrenergic receptors, utilizing intracellular Ca²⁺ stores and ROCCs.

  • Dosing:

    • Add This compound (dissolved in DMSO) cumulatively (0.1 µM to 100 µM).

    • Add Verapamil (Positive Control) cumulatively (1 nM to 10 µM).

  • Data Analysis:

    • Calculate % Relaxation =

      
      .
      
    • Interpretation: If this compound relaxes KCl-contracted rings significantly less than Verapamil but relaxes Phenylephrine-contracted rings effectively, it suggests a mechanism beyond simple VOCC blockade (e.g., K⁺ channel opening or intracellular Ca²⁺ modulation).

Workflow Visualization

Experiment Start Rat Aorta Harvest Prep Ring Prep (+/- Endothelium) Start->Prep Equil Equilibration (60 min, 2g) Prep->Equil Branch Select Contractile Agent Equil->Branch KCl High K+ (60mM) Targets VOCC Branch->KCl PE Phenylephrine (1µM) Targets ROCC Branch->PE DoseSel Add this compound (0.1 - 100 µM) KCl->DoseSel DoseVer Add Verapamil (1 nM - 10 µM) KCl->DoseVer PE->DoseSel PE->DoseVer Analyze Calculate IC50 & Emax DoseSel->Analyze DoseVer->Analyze

Caption: Figure 2. Experimental workflow for differentiating the vasorelaxant mechanisms of this compound and Verapamil using isolated tissue preparations.

Safety & Pharmacokinetics
  • Verapamil:

    • Bioavailability: ~20-35% (high first-pass metabolism).

    • Toxicity: Risk of bradycardia, heart block, and constipation due to potent smooth muscle inhibition in the gut.

    • Metabolism: CYP3A4 substrate (major drug-drug interaction potential).

  • This compound:

    • Bioavailability: Historically poor due to high lipophilicity (Class II/IV). Recent studies suggest Amorphous Solid Dispersions (ASD) using polymers like PVP-K30 can increase solubility by ~15-fold.

    • Toxicity: Generally lower acute cardiovascular toxicity than Verapamil, but high doses may exhibit cytotoxicity (beneficial for cancer, detrimental for healthy tissue).

    • Metabolism: Pyranocoumarins are metabolized by hepatic P450s; potential for herb-drug interactions exists but is less characterized than Verapamil.

Conclusion

Use Verapamil when:

  • You require immediate, potent vasodilation or heart rate control.

  • The experimental focus is strictly on L-type Calcium Channel isolation.

  • You need a clinically validated positive control with a predictable dose-response curve.

Use this compound when:

  • You are investigating multi-target therapies for chronic conditions like atherosclerosis where inflammation and vasoconstriction coexist.

  • You aim to study K⁺ channel openers or non-VOCC relaxation pathways.

  • You are developing nutraceuticals or botanical drug candidates derived from Angelica or Cnidium species.

References
  • Mechanism of Calcium Channel Blockers: Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology. Link

  • Pyranocoumarin Biological Activity: Kirchmair, J., et al. (2025). Plant Pyranocoumarins: Description, Biosynthesis, Application.[1] NCBI PMC. Link

  • Verapamil Vasorelaxation Data: Trimarch, H., et al. (2023).[2] Relaxation of large coronary artery by verapamil and nifedipine.[2] Journal of Cardiovascular Pharmacology.[2] Link

  • This compound Structure & Properties: PubChem Database. This compound Compound Summary. National Library of Medicine. Link

  • Coumarin Anti-inflammatory Mechanisms: Mdpi, A. (2025). Flavonoids as Antidiabetic and Anti-Inflammatory Agents.[3] MDPI. Link

  • Solid Dispersion Formulation: Zhang, L., et al. (2020). Improved solubility and oral bioavailability of biflavonoids from Selaginella doederleinii. Drug Delivery. Link

Sources

A Guide to Comparative Transcriptomics: Elucidating the Mechanism of Selinidin Against Wnt-Addicted Cancers

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond the Usual Suspects in Cancer Therapeutics

The landscape of oncology is perpetually shifting, moving from broad-spectrum cytotoxic agents to precision therapies targeting the specific molecular vulnerabilities of cancer cells. Among the most critical and frequently dysregulated pathways in human cancers, particularly colorectal cancer (CRC), is the Wingless/Integrated (Wnt)/β-catenin signaling pathway.[1] Its constitutive activation drives cell proliferation, stemness, and resistance to therapy, making it a prime target for novel drug development.[2]

Natural products remain a vital source of chemical diversity for identifying new therapeutic agents.[3] Selinidin, a coumarin compound isolated from various plants, represents one such molecule of interest.[4] While its full biological activity is still under exploration, its structural class suggests potential interactions with key cellular signaling cascades.

This guide presents a comprehensive, albeit prospective, framework for elucidating the mechanism of action of this compound by comparing its global transcriptomic effects with a well-characterized inhibitor of the Wnt pathway, Niclosamide.[2] We will detail the scientific rationale, a robust experimental design, and the bioinformatic pipeline necessary to move from hypothesis to actionable insight, providing a blueprint for researchers investigating novel compounds.

Scientific Rationale: Why Transcriptomics?

A drug's efficacy and toxicity are defined by its interactions with the cellular machinery. While a compound may have a primary target, its overall effect is a composite of on-target activity and off-target interactions. Transcriptome-wide analysis using RNA sequencing (RNA-Seq) offers an unbiased and global view of these effects. It allows us to:

  • Identify Mechanism of Action: By observing the genome-wide changes in gene expression following treatment, we can infer which signaling pathways are modulated. If this compound is a Wnt inhibitor, we expect to see a significant downregulation of canonical Wnt target genes (e.g., AXIN2, MYC, CCND1).[2]

  • Perform Comparative Analysis: By running a known Wnt inhibitor like Niclosamide in parallel, we can benchmark this compound's performance. This comparison helps answer critical questions: Is this compound more potent? Is it more specific to the Wnt pathway? Does it have a unique off-target profile that could be beneficial or detrimental?

  • Discover Novel Biology: RNA-Seq can reveal unexpected pathway modulations, uncovering novel mechanisms or potential secondary applications for the compound.

This approach provides a rich, multi-dimensional dataset that far exceeds the scope of traditional single-target assays, which is essential for the preclinical evaluation of a new drug candidate.

Experimental Design: A Self-Validating Workflow

The validity of any transcriptomic study hinges on a meticulously planned experimental design. Our goal is to isolate the transcriptomic changes caused specifically by this compound and Niclosamide, distinct from experimental noise or vehicle effects.

Core Components of the Study:
  • Cell Line Selection: The choice of cell model is paramount. We require a cell line where the target pathway is constitutively active. For this study, the HCT116 colorectal carcinoma cell line is an excellent choice. HCT116 cells harbor an activating mutation in β-catenin (CTNNB1), leading to high basal Wnt signaling activity, providing a clear therapeutic window for a Wnt inhibitor.

  • Treatment Groups:

    • Vehicle Control: Cells treated with the solvent used to dissolve the compounds (typically DMSO). This group serves as the baseline for all comparisons.

    • This compound: Cells treated with an empirically determined concentration of this compound (e.g., the IC50 value derived from a proliferation assay).

    • Niclosamide (Positive Control): Cells treated with a known Wnt inhibitor at its effective concentration. This acts as our benchmark for Wnt pathway inhibition.

  • Biological Replication: To ensure statistical power and reproducibility, each treatment group must include a minimum of three independent biological replicates.

Experimental Workflow Diagram

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Sample & Library Preparation cluster_2 Phase 3: Sequencing & Data Analysis A HCT116 Cell Culture (Exponential Growth Phase) B Seed Cells into 6-well Plates A->B C 24h Incubation B->C D Treatment Application (n=3 replicates per group) C->D E Vehicle (DMSO) D->E F This compound (IC50) D->F G Niclosamide (Positive Control) D->G H Harvest Cells & Lyse G->H I Total RNA Extraction (e.g., Qiagen RNeasy Kit) H->I J RNA Quality Control (RIN > 8.0) I->J K mRNA Library Preparation (Poly-A Selection) J->K L Illumina Next-Generation Sequencing (NGS) K->L M Data Quality Control (FastQC) L->M N Read Alignment (STAR aligner to hg38) M->N O Differential Gene Expression (DESeq2: |log2FC| > 1, p-adj < 0.05) N->O P Pathway & GO Analysis (GSEA, KEGG) O->P

Caption: High-level workflow for the comparative transcriptomic analysis of this compound.

Detailed Methodologies

Trustworthiness in scientific research is built on transparent and reproducible protocols. The following sections provide step-by-step methodologies for the key phases of the experiment.

Protocol 1: Cell Culture and Treatment
  • Cell Maintenance: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed 5 x 10⁵ cells per well into 6-well plates and allow them to adhere and grow for 24 hours.

  • Preparation of Compounds: Prepare stock solutions of this compound and Niclosamide in sterile DMSO. Dilute to final working concentrations in complete culture medium immediately before use. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: Aspirate the old medium from the cells and replace it with medium containing the appropriate treatment (Vehicle, this compound, or Niclosamide).

  • Incubation: Return the plates to the incubator for the desired time point (e.g., 24 hours). This duration is typically sufficient to observe robust transcriptional changes.

  • Harvesting: After incubation, aspirate the medium, wash the cells once with cold PBS, and lyse the cells directly in the well by adding Buffer RLT (from the Qiagen RNeasy Kit). Scrape the wells to ensure complete lysis and collection of the lysate.

Protocol 2: RNA Extraction and Quality Control
  • RNA Extraction: Isolate total RNA from the cell lysates using the Qiagen RNeasy Mini Kit following the manufacturer's protocol. Include an on-column DNase digestion step to eliminate genomic DNA contamination.

  • Quality Assessment: Quantify the RNA using a NanoDrop spectrophotometer to assess purity (A260/280 ratio should be ~2.0).

  • Integrity Check: Critically, assess RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system. The RNA Integrity Number (RIN) is a key metric for sample quality. Only proceed with samples that have a RIN score ≥ 8.0. This step is non-negotiable for reliable and comparable RNA-Seq data.

Protocol 3: RNA-Seq Library Preparation and Sequencing
  • Library Preparation: Use a commercial kit such as the Illumina TruSeq Stranded mRNA Library Prep Kit. This kit specifically isolates messenger RNA (mRNA) via poly-A selection, ensuring that sequencing reads are focused on the protein-coding transcriptome. The "stranded" nature of the kit provides information on the transcript's directionality, enhancing data resolution.

  • Sequencing: Pool the prepared libraries and sequence them on an Illumina NovaSeq platform to generate approximately 20-30 million single-end 50 bp reads per sample. This read depth is sufficient for robust differential gene expression analysis in cell culture models.

Bioinformatic Analysis and Hypothetical Data Interpretation

The raw sequencing data is just the beginning. A rigorous bioinformatic pipeline is required to extract meaningful biological insights.

Data Analysis Pipeline
  • Quality Control (QC): Use FastQC to assess the quality of the raw sequencing reads.

  • Alignment: Align the high-quality reads to a reference genome (e.g., human genome assembly hg38) using an aligner like STAR.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts.

  • Differential Expression Analysis: Use the R package DESeq2 to normalize the raw counts and perform statistical analysis to identify differentially expressed genes (DEGs). A common threshold for significance is an adjusted p-value < 0.05 and a |log₂(Fold Change)| > 1.

Hypothetical Results and Data Presentation

To illustrate the expected outcomes, we present a series of tables summarizing hypothetical data.

Table 1: RNA Quality Control Summary

Sample ID Treatment Replicate Concentration (ng/µL) A260/280 RIN
VEH_1 Vehicle 1 155.2 2.05 9.8
VEH_2 Vehicle 2 161.8 2.04 9.7
VEH_3 Vehicle 3 149.5 2.06 9.9
SEL_1 This compound 1 151.3 2.05 9.6
SEL_2 This compound 2 158.9 2.07 9.8
SEL_3 This compound 3 160.1 2.05 9.7
NIC_1 Niclosamide 1 145.7 2.04 9.5
NIC_2 Niclosamide 2 163.4 2.06 9.8

| NIC_3 | Niclosamide | 3 | 152.0 | 2.05 | 9.6 |

This table demonstrates the consistent high quality of the input material, which is foundational for the study's validity.

Table 2: Summary of Differentially Expressed Genes (DEGs)

Comparison Upregulated Genes Downregulated Genes Total DEGs
This compound vs. Vehicle 450 620 1070

| Niclosamide vs. Vehicle | 510 | 750 | 1260 |

This summary provides a high-level overview of the transcriptomic impact of each compound.

Visualizing Gene Overlap

G A This compound Downregulated (620) B Niclosamide Downregulated (750)

Caption: Venn diagram showing the overlap of downregulated genes.

This visualization immediately tells us that a large proportion of genes downregulated by this compound are also affected by Niclosamide, strongly suggesting a shared mechanism of action.

Pathway Analysis: From Gene Lists to Biological Insight

Identifying lists of DEGs is useful, but the real power of transcriptomics comes from understanding the collective function of these genes through pathway analysis. Using tools for Gene Ontology (GO) and KEGG pathway enrichment, we can identify biological processes and signaling pathways that are significantly overrepresented in our DEG lists.

Table 3: Top 5 Enriched KEGG Pathways (Downregulated Genes)

Pathway Name This compound (p-adj) Niclosamide (p-adj)
Wnt signaling pathway 1.2e-15 5.4e-18
Pathways in cancer 3.5e-10 8.1e-12
Colorectal cancer 7.8e-9 2.2e-10
Axon guidance 1.5e-4 0.02

| Cell cycle | 0.01 | 4.5e-5 |

The highly significant enrichment of the "Wnt signaling pathway" for both compounds would be the key finding, validating our initial hypothesis. Interesting secondary findings, such as this compound's stronger impact on "Axon guidance" or Niclosamide's on "Cell cycle," point to distinct off-target effects worthy of further investigation.

Wnt Signaling Pathway Diagram

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt FZD Frizzled Wnt->FZD binds LRP LRP5/6 FZD->LRP DVL DVL LRP->DVL activates GSK3B GSK3β DVL->GSK3B inhibits DestructionComplex Destruction Complex GSK3B->DestructionComplex AXIN AXIN AXIN->DestructionComplex APC APC APC->DestructionComplex BetaCatenin β-catenin Proteasome Proteasome BetaCatenin->Proteasome degradation BetaCateninNuc β-catenin BetaCatenin->BetaCateninNuc translocates DestructionComplex->BetaCatenin phosphorylates TCF TCF/LEF BetaCateninNuc->TCF binds TargetGenes Target Gene Expression (AXIN2, MYC, CCND1) TCF->TargetGenes activates transcription This compound This compound & Niclosamide This compound->TargetGenes INHIBIT

Caption: The canonical Wnt/β-catenin pathway. Transcriptomics reveals downregulation of target genes.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted strategy for using comparative transcriptomics to characterize a novel compound like this compound. By benchmarking against a known inhibitor, this experimental design moves beyond simple screening to generate deep mechanistic insight.

References

  • Cancer Research UK. (2022). Wnt signalling pathway. [Link]

  • Chen, B., Dodge, M., Ramakrishnan, V., Lu, F., & You, L. (2013). Niclosamide suppresses hepatoma cell proliferation via the Wnt pathway. International Journal of General Medicine, 6, 877–885. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 668079, this compound. [Link]

  • Zhan, T., Rindtorff, N., & Boutros, M. (2019). Wnt signaling in cancer. Oncogene, 38(11), 1837–1855. [Link]

  • Newman, D. J., & Cragg, G. M. (2020). Natural Products as Sources of New Drugs over the Nearly 40 Years from 01/1981 to 09/2019. Journal of Natural Products, 83(3), 770–803. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Selinidin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Selinidin is a bioactive pyranocoumarin derivative, predominantly isolated from Angelica keiskei (Ashitaba) and Cnidium monnieri. While it is a valuable target in pharmacological research for its potential anti-inflammatory and anti-proliferative properties, its structural classification as a coumarin dictates specific safety protocols.

Scientific Integrity Warning: unlike common reagents with century-long safety records, specific LD50 data for purified this compound is limited. Therefore, we must apply Universal Precautions for Bioactive Phytochemicals . We treat this molecule not just as a chemical, but as a potent biological effector. The primary risks are skin sensitization (common to coumarins) and systemic toxicity via membrane-permeable solvents (e.g., DMSO).

Hazard Identification (GHS Classification Proxy)

Based on structural class (Coumarin derivatives) and bioactive potency.

Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) 4H302 Harmful if swallowed.[1][2][3][4][5]
Skin Sensitization 1H317 May cause an allergic skin reaction.[6][7]
Aquatic Toxicity 1H410 Very toxic to aquatic life with long lasting effects.[1][2][4][5]
Eye Irritation 2AH319 Causes serious eye irritation.[3]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in powder or solution form.

A. Protective Layering Strategy[3]
Body AreaPPE RequirementTechnical Rationale
Respiratory Primary: Chemical Fume Hood (Certified).Secondary: N95/P100 Respirator (if hood unavailable).This compound is a dry, crystalline powder prone to static drift. Inhalation allows direct access to the bloodstream, bypassing first-pass metabolism.
Dermal (Hands) Double Nitrile Gloves (min 0.11mm thickness).Change frequency: Every 30 mins or immediately upon splash.Crucial: this compound is hydrophobic and often dissolved in DMSO . DMSO permeates nitrile rapidly, carrying the bioactive compound through the glove and skin. Double gloving creates a sacrificial barrier.
Ocular Chemical Safety Goggles (Indirect Vent).Safety glasses are insufficient for powders. Goggles seal the eyes against airborne dust and solvent splashes.
Body Lab Coat (High-neck, long sleeve) + Closed-toe shoes .Prevents accumulation of dust on street clothes, reducing "take-home" exposure risks.

Operational Protocols

Phase 1: Weighing & Transfer (The "Static Risk" Zone)

Objective: Prevent aerosolization of the dry powder.

  • Engineering Control: All weighing must occur inside a chemical fume hood or a powder containment balance enclosure.

  • Static Management: Pyranocoumarins are prone to static charge. Use an anti-static gun or ionizer on the weigh boat before adding the compound.

  • Transfer: Do not use spatulas that retain powder. Use disposable anti-static weighing funnels.

  • Decontamination: Immediately wipe the balance area with a 70% Ethanol-dampened Kimwipe. Do not spray directly into the balance.

Phase 2: Solubilization (The "Permeability" Zone)

Objective: Mitigate the "Trojan Horse" effect of solvents.

This compound is practically insoluble in water but soluble in DMSO (Dimethyl sulfoxide) and Ethanol .

  • The DMSO Danger: DMSO is a penetration enhancer. If this compound is dissolved in DMSO, a drop on your skin is no longer just a solvent burn—it is a rapid, systemic injection of the bioactive compound.

  • Protocol:

    • Place the vial containing the weighed powder securely in a rack.

    • Add solvent (DMSO/Ethanol) slowly down the side of the vial to minimize splashing.

    • Vortexing: Ensure the vial cap is tightly sealed (Parafilm wrap recommended) before vortexing to prevent aerosol leakage.

Visualized Workflows

A. Safe Handling Cycle

This diagram outlines the logical flow of handling to minimize exposure points.

HandlingWorkflow Start Start: this compound Handling PPE 1. Don PPE (Double Nitrile + Goggles) Start->PPE Check 2. Engineering Check (Fume Hood On?) PPE->Check Check->Check Fail (Fix) Weigh 3. Weighing (Anti-static protocol) Check->Weigh Pass Solubilize 4. Solubilization (DMSO Caution) Weigh->Solubilize Exp 5. Experimental Use Solubilize->Exp Waste 6. Waste Disposal (Organic Stream) Exp->Waste

Figure 1: Step-by-step operational workflow ensuring engineering controls are verified before the compound is opened.

B. Emergency Spill Response Logic

Immediate decision-making protocol for accidental release.[8]

SpillResponse Spill Accidental Spill Assess Assess State Spill->Assess Dry Dry Powder Assess->Dry Liquid Liquid Solution (DMSO/Ethanol) Assess->Liquid ActionDry Cover with wet paper towel (Prevent Dust) -> Wipe Dry->ActionDry ActionLiq Absorb with Vermiculite or Absorbent Pads Liquid->ActionLiq Decon Clean Surface with 10% Bleach -> 70% EtOH ActionDry->Decon ActionLiq->Decon Report Report Incident Decon->Report

Figure 2: Decision tree for spill remediation, distinguishing between dry powder (inhalation risk) and liquid solution (absorption risk).

Waste Disposal & Decontamination

Do not dispose of this compound down the drain. As a bioactive coumarin, it poses a risk to aquatic ecosystems (H410).

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a Hazardous Solid Waste container (yellow bag/bin).

  • Liquid Waste:

    • DMSO Solutions: Collect in a dedicated "Halogenated/Organic Solvent" waste carboy. Label clearly with "Contains Bioactive Coumarins."

    • Aqueous Rinses: First rinse of glassware should be collected as liquid waste.

  • Destruction: The preferred method of ultimate disposal is high-temperature incineration at a licensed facility.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 668079, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Coumarin. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Selinidin
Reactant of Route 2
Reactant of Route 2
Selinidin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.